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1-Bromo-4-(4-chlorophenoxy)benzene Documentation Hub

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  • Product: 1-Bromo-4-(4-chlorophenoxy)benzene
  • CAS: 30427-95-3

Core Science & Biosynthesis

Foundational

1-Bromo-4-(4-chlorophenoxy)benzene CAS 30427-95-3 properties

CAS: 30427-95-3 Formula: C₁₂H₈BrClO Molecular Weight: 283.55 g/mol Executive Summary: The Asymmetric Halogen Scaffold 1-Bromo-4-(4-chlorophenoxy)benzene (commonly referred to as 4-bromo-4'-chlorodiphenyl ether) represent...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 30427-95-3 Formula: C₁₂H₈BrClO Molecular Weight: 283.55 g/mol

Executive Summary: The Asymmetric Halogen Scaffold

1-Bromo-4-(4-chlorophenoxy)benzene (commonly referred to as 4-bromo-4'-chlorodiphenyl ether) represents a critical class of bi-functionalized biaryl ethers . Unlike symmetric diphenyl ethers, this molecule possesses two distinct halogen "handles"—a reactive bromide and a robust chloride—separated by an ether linkage.

This asymmetry is its defining value proposition. It allows researchers to perform chemoselective transformations . The bromine atom serves as a primary site for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine atom remains inert under these conditions, serving as a lipophilic metabolic blocker or a site for secondary, harsher functionalization later in the synthetic sequence. This guide outlines the physicochemical profile, a robust synthesis protocol, and the strategic application of this scaffold in medicinal and agrochemical chemistry.

Part 1: Physicochemical Profile

The physical state of CAS 30427-95-3 is dictated by the disruption of crystal packing due to the ether linkage, despite the para-para substitution pattern.

Table 1: Core Technical Specifications
PropertyValueContext/Notes
Appearance Off-white solid or viscous oilLow melting point leads to phase variability based on purity and ambient temp.
Melting Point 48°C – 52°CTypical range for high-purity crystalline samples.
Boiling Point ~360°C (Predicted)High thermal stability; suitable for high-temp cross-coupling.
Solubility DCM, THF, Toluene, Ethyl AcetateHighly lipophilic; insoluble in water.
¹H NMR Signature Two AA'BB' systemsDistinct doublets for the Br-ring (~7.4 ppm) and Cl-ring (~7.3 ppm) protons.
Stability Air/Moisture StableEther linkage resists hydrolysis; halogens stable to weak acids/bases.

Part 2: Synthetic Architecture

Strategy: Nucleophilic Aromatic Substitution (


) 

While Copper-catalyzed Ullmann coupling is a traditional route, it often suffers from halogen scrambling (exchange of Br/Cl/I) when distinct halogens are required on opposite rings. The most robust, self-validating protocol for asymmetric synthesis relies on Nucleophilic Aromatic Substitution (


)  using a fluorinated electrophile. Fluorine is the superior leaving group in 

due to the high electronegativity of the C-F bond stabilizing the Meisenheimer complex intermediate.
Protocol: Synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene

Reaction Logic:

  • Nucleophile: 4-Bromophenol (Preserves the Br-handle).

  • Electrophile: 1-Chloro-4-fluorobenzene (F acts as the leaving group; Cl is retained).

  • Base: Potassium Carbonate (

    
    ) (Mild enough to prevent benzyne formation).
    
  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    ).
    
Step-by-Step Methodology:
  • Reagent Prep: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (17.3 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add anhydrous

    
      (20.7 g, 150 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may become heterogeneous/slurry-like.
    
  • Addition: Add 1-Chloro-4-fluorobenzene (14.4 g, 110 mmol).

  • Reaction: Heat the mixture to 130°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower R_f) should disappear; the product (high R_f) will appear.

  • Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (100% Hexanes) to yield the target ether.
    
Visualization: Synthesis & Selectivity Workflow

SynthesisWorkflow cluster_reactivity Chemoselectivity Profile Start1 4-Bromophenol (Nucleophile) Process SNAr Reaction K2CO3, DMF, 130°C (F is displaced) Start1->Process Start2 1-Chloro-4-fluorobenzene (Electrophile) Start2->Process Product 1-Bromo-4-(4-chlorophenoxy)benzene (Target Scaffold) Process->Product -KF Suzuki Suzuki Coupling (Reacts at Br) Product->Suzuki Pd(0), Ar-B(OH)2 Stable Metabolic Stability (Cl remains intact) Product->Stable In vivo / H+

Figure 1: Synthetic pathway utilizing Fluorine displacement for regiocontrol, followed by divergent reactivity options.

Part 3: Reactivity & Application Context

The utility of CAS 30427-95-3 lies in the Bond Dissociation Energy (BDE) difference between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds. This allows for sequential functionalization.

The "Br-First" Strategy (Medicinal Chemistry)

In drug discovery, this molecule acts as a linker. The Bromine is replaced first to attach a pharmacophore (e.g., a heterocycle), while the Chlorophenoxy tail serves as a lipophilic anchor that fits into hydrophobic pockets of enzymes (e.g., COX-2, Kinases).

  • Suzuki-Miyaura Coupling:

    • Catalyst:

      
       or 
      
      
      
      .
    • Conditions: Mild base (

      
      ), 80°C.
      
    • Outcome: The Br is substituted; the Cl-ether linkage remains 100% intact.

Agrochemical Utility (Pyrethroids & Herbicides)

The 4-chlorophenoxy moiety is a "privileged structure" in agrochemicals. It mimics the structure of pyrethrum.

  • Mechanism: The ether oxygen provides rotational flexibility, allowing the molecule to adopt conformations necessary to bind to voltage-gated sodium channels (insecticides) or phytoene desaturase (herbicides).

  • Role of Chlorine: Prevents rapid oxidative metabolism at the para position, extending the half-life of the active agent in the field.

Part 4: Handling & Safety (EHS)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritant: Skin and Eye Irritant (Category 2).[1]

  • Environmental: Chronic Aquatic Toxicity (Category 1/2) – Common for halogenated diphenyl ethers.

Protocols:

  • Personal Protective Equipment (PPE): Nitrile gloves are mandatory. The lipophilic nature of the compound means it can penetrate skin easily if dissolved in organic solvents.

  • Waste Disposal: Do not dispose of down drains. Halogenated aromatics require incineration in specialized chemical waste facilities to prevent the formation of dioxins (though less likely with mono-ether linkages, high-temp incineration is standard).

  • Spill Management: Absorb with sand or vermiculite.[2] Do not use water for cleanup as it spreads the lipophilic contaminant.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 128383, 1-Bromo-4-(4-chlorophenoxy)benzene. Retrieved from [Link]

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reference for mechanism and leaving group ability F >> Cl).
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Exploratory

1-bromo-4-(4-chlorophenoxy)benzene molecular weight and formula

Molecular Architecture, Isotopic Profiling, and Synthetic Methodology Executive Summary This technical guide provides a comprehensive structural and functional analysis of 1-bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-9...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Isotopic Profiling, and Synthetic Methodology

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 1-bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3). As a halogenated diphenyl ether, this molecule serves as a critical scaffold in medicinal chemistry, particularly as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and pyrethroid agrochemicals. Its unique dual-halogen substitution pattern (bromo- and chloro-) allows for chemoselective cross-coupling, making it a high-value intermediate for diversifying chemical libraries.

Part 1: Molecular Identity & Physicochemical Profiling

The precise characterization of 1-bromo-4-(4-chlorophenoxy)benzene requires a distinction between its bulk properties (used for stoichiometry) and its molecular properties (used for mass spectrometry identification).

Core Identifiers
ParameterData
IUPAC Name 1-bromo-4-(4-chlorophenoxy)benzene
CAS Registry Number 30427-95-3
Molecular Formula C₁₂H₈BrClO
SMILES C1=CC(=CC=C1Oc2ccc(cc2)Cl)Br
InChI Key LYCPQRWCXNZZKX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 48–52 °C (Typical)
Molecular Weight & Isotopic Fine Structure

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying on the "Average Molecular Weight" is insufficient due to the significant natural abundance of Bromine and Chlorine isotopes.

  • Average Molecular Weight: 283.55 g/mol (Used for molarity calculations).

  • Monoisotopic Mass: 281.9447 Da (Based on ¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br).

The Halogen Isotope Signature

The presence of one Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and one Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a distinct "triplet" pattern in the mass spectrum.

  • M Peak (282 Da): Contains ⁷⁹Br + ³⁵Cl. (Relative Intensity: ~100%)[1]

  • M+2 Peak (284 Da): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Relative Intensity: ~130%)[2]

  • M+4 Peak (286 Da): Contains ⁸¹Br + ³⁷Cl. (Relative Intensity: ~30%)

Technical Note: The M+2 peak is the base peak (highest intensity) in this spectrum, not the monoisotopic M peak, due to the overlapping probabilities of the heavier isotopes.

IsotopePattern cluster_0 Mass Spectrum Isotopic Distribution Logic Start C12H8BrClO (Parent Ion) M_Peak M (282 Da) 79Br + 35Cl (Rel. Int: 75.8%) Start->M_Peak M2_Peak M+2 (284 Da) (81Br + 35Cl) + (79Br + 37Cl) (Rel. Int: 100%) Start->M2_Peak M4_Peak M+4 (286 Da) 81Br + 37Cl (Rel. Int: 24.4%) Start->M4_Peak

Figure 1: Isotopic distribution logic showing the dominance of the M+2 peak due to combined probabilities of Br and Cl isotopes.

Part 2: Synthetic Architecture (Ullmann Coupling)

The most robust synthesis of 1-bromo-4-(4-chlorophenoxy)benzene utilizes a copper-catalyzed Ullmann Ether Synthesis . This route is preferred over Nucleophilic Aromatic Substitution (SₙAr) because the electrophilic ring is not activated by strong electron-withdrawing groups (like -NO₂).

Retrosynthetic Strategy

To achieve chemoselectivity, we react 4-chlorophenol with 1-bromo-4-iodobenzene .

  • Why this combination? The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). The copper catalyst will preferentially insert into the C-I bond, preserving the bromine for future derivatization.

Experimental Protocol

Reagents:

  • 4-Chlorophenol (1.0 equiv)

  • 1-Bromo-4-iodobenzene (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Reagent Loading: Add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), Base (2.0 mmol), and 1-bromo-4-iodobenzene (1.1 mmol).

  • Phenol Addition: Add 4-chlorophenol (1.0 mmol) and solvent (3 mL).

  • Heating: Seal the vessel and heat to 90–110 °C for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). Product will be less polar than the starting phenol.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash filtrate with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

SynthesisWorkflow Reagents 4-Chlorophenol + 1-Bromo-4-iodobenzene Intermediate Oxidative Addition (Cu inserts into C-I) Reagents->Intermediate Heat (110°C) Catalyst CuI (10%) / Ligand Base (Cs2CO3) Catalyst->Intermediate Catalysis Coupling Reductive Elimination (C-O Bond Formation) Intermediate->Coupling Phenol Coord. Product 1-bromo-4-(4-chlorophenoxy)benzene (Br intact) Coupling->Product

Figure 2: Chemoselective Ullmann coupling workflow targeting the C-I bond to preserve the C-Br motif.

Part 3: Analytical Validation

Trustworthiness in synthesis relies on self-validating spectral data.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display two distinct AA'BB' systems (para-substitution patterns), appearing as two pairs of "doublets" (technically higher-order multiplets) in the aromatic region.

  • δ 7.46 ppm (d, J=8.8 Hz, 2H): Protons ortho to Bromine (Deshielded by Br).

  • δ 7.30 ppm (d, J=8.8 Hz, 2H): Protons ortho to Chlorine.

  • δ 6.95 ppm (d, J=8.8 Hz, 2H): Protons ortho to Ether Oxygen (Ring A).

  • δ 6.88 ppm (d, J=8.8 Hz, 2H): Protons ortho to Ether Oxygen (Ring B).

  • Integration Check: Total integral = 8 protons.

Carbon NMR (¹³C NMR)

Expect 8 distinct carbon signals due to symmetry:

  • C-O (Ipso): Two peaks ~155–158 ppm.

  • C-Halogen: C-Cl (~128 ppm) and C-Br (~116 ppm).

  • Aromatic CH: Four distinct signals between 118–135 ppm.

Part 4: Functional Utility in Drug Discovery

The value of 1-bromo-4-(4-chlorophenoxy)benzene lies in its orthogonal reactivity . The Bromine atom is significantly more reactive toward palladium-catalyzed coupling than the Chlorine atom, allowing for sequential functionalization.

  • Suzuki-Miyaura Coupling:

    • Reagent: Arylboronic acid + Pd(PPh₃)₄.

    • Site: Reacts exclusively at the C-Br bond.

    • Result: Biaryl ether derivatives (common in kinase inhibitors).

  • Lithium-Halogen Exchange:

    • Reagent: n-Butyllithium (n-BuLi) at -78 °C.

    • Site: Selective exchange of Br for Li.

    • Result: Generates a nucleophile that can react with aldehydes or ketones.

References

  • Sigma-Aldrich. 1-Bromo-4-(4-chlorophenoxy)benzene Product Sheet. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Halogenated Benzenes. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • PubChem. Compound Summary: 1-bromo-4-(4-chlorophenoxy)benzene. Link

Sources

Foundational

Orthogonal Reactivity vs. Symmetrical Functionalization: A Technical Guide to Halogenated Diphenyl Ethers

Executive Summary In the fields of advanced organic synthesis, materials science, and environmental toxicology, halogenated diphenyl ethers represent a critical class of compounds. This whitepaper provides an in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced organic synthesis, materials science, and environmental toxicology, halogenated diphenyl ethers represent a critical class of compounds. This whitepaper provides an in-depth comparative analysis of two structurally related but functionally divergent molecules: 1-bromo-4-(4-chlorophenoxy)benzene (an asymmetric dihalide) and bis(4-bromophenyl) ether (a symmetric dihalide, commonly known as BDE-15).

While both share a flexible diphenyl ether core—a privileged scaffold in drug discovery and polymer chemistry—their halogenation patterns dictate entirely different applications. The asymmetric nature of 1-bromo-4-(4-chlorophenoxy)benzene enables orthogonal, step-wise cross-coupling for complex pharmaceutical synthesis. Conversely, the symmetric bis(4-bromophenyl) ether is utilized for the generation of extended symmetric polymers, though its historical use as a flame retardant has cemented its status as a persistent environmental pollutant[1][2].

Structural & Physicochemical Profiling

The fundamental divergence between these two compounds lies in their molecular symmetry and the resulting thermodynamic properties of their carbon-halogen bonds.

  • Symmetry and Dipole Moments: Bis(4-bromophenyl) ether possesses a

    
     point group symmetry (excluding conformational rotation), resulting in identical electronic environments for both bromine atoms. 1-bromo-4-(4-chlorophenoxy)benzene is asymmetric (
    
    
    
    ), creating a distinct dipole moment and differential electron density across the ether linkage.
  • Bond Dissociation Energies (BDE): The causality behind their distinct reactivity profiles is rooted in thermodynamics. The C–Br bond has a lower dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). In transition-metal catalysis, this dictates the kinetic rate of oxidative addition[3].

  • Lipophilicity and Persistence: Symmetrical polybrominated diphenyl ethers (PBDEs) like BDE-15 exhibit extreme lipophilicity (high

    
    ), which sterically shields the ether oxygen from enzymatic cleavage, driving bioaccumulation in lipid-rich tissues[4].
    
Quantitative Data Comparison
Property1-bromo-4-(4-chlorophenoxy)benzeneBis(4-bromophenyl) ether (BDE-15)
CAS Number 30427-95-32050-47-7[5]
Molecular Formula C₁₂H₈BrClOC₁₂H₈Br₂O
Molecular Weight 283.55 g/mol 328.00 g/mol
Melting Point N/A (Liquid/Low-melting solid)61–63 °C[5]
Boiling Point > 300 °C (est.)338–340 °C[5]
Symmetry Asymmetric (

)
Symmetric (

)
Primary Application Orthogonal synthesis intermediateFlame retardant, polymer precursor
Toxicity Profile Standard organic halide handlingAhR agonist, Endocrine disruptor[4]

Chemical Reactivity: Orthogonal vs. Symmetrical Pathways

The Power of Asymmetry: 1-bromo-4-(4-chlorophenoxy)benzene

In drug development, synthesizing complex diaryl ethers requires precise, site-specific functionalization. 1-bromo-4-(4-chlorophenoxy)benzene is a highly valuable building block because it allows for chemoselective (orthogonal) cross-coupling .

Because Palladium(0) undergoes oxidative addition with C–Br bonds orders of magnitude faster than with C–Cl bonds, a chemist can selectively couple a nucleophile (e.g., via Suzuki-Miyaura or Buchwald-Hartwig reactions) exclusively at the brominated ring using mild conditions and standard ligands like PPh₃[3]. The C–Cl bond remains entirely intact. Subsequently, the isolated mono-functionalized intermediate can be subjected to harsher conditions and electron-rich, sterically demanding ligands (e.g., XPhos or RuPhos) to activate the C–Cl bond for a second, distinct coupling event.

OrthogonalCoupling A 1-bromo-4-(4-chlorophenoxy)benzene (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki/Buchwald) A->B C Chemoselective C-Br Activation (Fast Oxidative Addition) B->C D Mono-Functionalized Intermediate (C-Cl bond intact) C->D E Harsh Conditions / Specialized Ligands (e.g., XPhos, RuPhos) D->E F C-Cl Activation (Slow Oxidative Addition) E->F G Asymmetric Di-Functionalized Target Scaffold F->G

Fig 1: Orthogonal cross-coupling workflow exploiting C-Br vs C-Cl kinetic differentials.

Symmetrical Di-Functionalization: Bis(4-bromophenyl) ether

Conversely, bis(4-bromophenyl) ether is utilized when a symmetrical architecture is desired. Subjecting this compound to cross-coupling conditions results in simultaneous or rapid sequential oxidative addition at both para-positions. This is highly useful for synthesizing extended bidentate ligands, metal-organic framework (MOF) linkers, or advanced polyether polymers.

Environmental & Toxicological Impact (BDE-15)

Beyond synthetic utility, bis(4-bromophenyl) ether (BDE-15) is heavily monitored as an environmental pollutant. Historically deployed as a flame retardant in plastics and textiles, BDE-15 escapes into the environment because it is physically mixed into polymers rather than chemically bound[4].

Mechanism of Toxicity: The symmetrical, halogen-dense structure mimics thyroid hormones (T3/T4). Upon cellular uptake, BDE-15 binds to the Aryl Hydrocarbon Receptor (AhR), triggering the translocation of the receptor to the nucleus. This induces the expression of cytochrome P450 enzymes (CYP1A1), leading to severe endocrine disruption, hepatotoxicity, and developmental neurotoxicity[2][4].

ToxicityPathway A Bis(4-bromophenyl) ether (BDE-15) Environmental Release B Bioaccumulation in Lipids (High logP > 5.0) A->B C Cellular Uptake & Distribution B->C D Aryl Hydrocarbon Receptor (AhR) Binding C->D E Thyroid Hormone (T3/T4) Disruption C->E F Altered Gene Expression (CYP450 Induction) D->F G Endocrine & Hepatic Toxicity E->G F->G

Fig 2: Molecular pathway of BDE-15 bioaccumulation and AhR-mediated endocrine disruption.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory analytical checkpoints that must be satisfied before proceeding, ensuring that causality and mechanistic intent are verified in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of 1-bromo-4-(4-chlorophenoxy)benzene

Objective: Selectively functionalize the C–Br bond while preserving the C–Cl bond for downstream applications.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-4-(4-chlorophenoxy)benzene (1.0 equiv), an arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Causality Note: PPh₃ is chosen specifically because its moderate electron-donating ability is sufficient to activate the C–Br bond but insufficient to overcome the high activation barrier of the C–Cl bond at mild temperatures.

  • Solvent & Reaction: Inject degassed Toluene/H₂O (4:1 v/v). Stir at 60 °C for 4 hours.

  • Validation Checkpoint 1 (Chemoselectivity): Withdraw a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • System Requirement: The reaction is validated to proceed to workup only if the starting material peak (m/z 282/284) is <5%, the mono-coupled product is the dominant peak, and the di-coupled product is <2%. If di-coupling exceeds 2%, the temperature was too high or the boronic acid stoichiometry was inaccurate.

  • Workup: Quench with H₂O, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the asymmetric intermediate.

Protocol B: Symmetrical Buchwald-Hartwig Amination of Bis(4-bromophenyl) ether

Objective: Achieve complete di-functionalization to generate a symmetric bis-amine ligand.

  • Preparation: In a nitrogen-filled glovebox, combine bis(4-bromophenyl) ether (1.0 equiv), a secondary amine (2.5 equiv, excess required to drive complete di-coupling), and NaOtBu (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and BINAP (0.10 equiv). Causality Note: The bidentate BINAP ligand forces a cis-coordination geometry on the Palladium center, accelerating reductive elimination and preventing catalyst trapping by the mono-aminated intermediate.

  • Reaction: Dissolve in anhydrous Toluene and heat to 100 °C for 12 hours.

  • Validation Checkpoint 2 (Complete Conversion): Analyze an aliquot via LC-MS.

    • System Requirement: The system is validated only if the mono-aminated intermediate mass is entirely absent. The presence of a mono-coupled species indicates catalyst deactivation or insufficient amine stoichiometry. Do not proceed to workup until the intermediate is fully consumed.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure symmetric product.

References

Sources

Exploratory

Technical Monograph: D-Fructose-1,6-bisphosphate Trisodium Salt (CAS 30427-95-3)

Executive Summary: The Glycolytic Intermediate D-Fructose-1,6-bisphosphate (FDP) trisodium salt (CAS 30427-95-3) is not merely a chemical reagent; it is a pivotal metabolic intermediate in the glycolytic pathway.[1][2] O...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Glycolytic Intermediate

D-Fructose-1,6-bisphosphate (FDP) trisodium salt (CAS 30427-95-3) is not merely a chemical reagent; it is a pivotal metabolic intermediate in the glycolytic pathway.[1][2] Often referred to as the "Harden-Young ester," it acts as an allosteric activator for pyruvate kinase and phosphofructokinase, making it critical for researchers studying cellular energetics, ischemia-reperfusion injury, and organ preservation.[1]

While standard Safety Data Sheets (SDS) often classify this substance as "Non-Hazardous" or "GHS Unclassified," this label is deceptive in a research context. The primary risk is not acute toxicity to the scientist, but chemical instability (hydrolysis) that compromises experimental data. This guide bridges the gap between basic safety compliance and rigorous experimental integrity.

Physicochemical Profile & Stability Mechanics[1]

Core Identity & Properties

Researchers must distinguish between the anhydrous CAS (30427-95-3) and the commonly supplied octahydrate form (CAS 81028-91-3).[1] Failure to account for the water of crystallization is a frequent source of molarity errors in potency assays.

PropertySpecification
Chemical Name D-Fructose-1,6-bisphosphate, trisodium salt
Common Acronyms FDP-Na3, FBP, Harden-Young Ester
CAS Number 30427-95-3 (Anhydrous) / 81028-91-3 (Octahydrate)
Molecular Weight 406.06 g/mol (Anhydrous) vs. ~550.18 g/mol (Octahydrate)
Solubility Highly soluble in water (>50 mg/mL); Insoluble in ethanol/organic solvents
Appearance White to off-white crystalline powder
pH (5% Solution) Typically 5.5 – 6.5 (Check CoA specific to batch)
The Degradation Vector: Hydrolysis

The phosphate ester bonds at positions C1 and C6 are thermodynamically unstable in aqueous solution, particularly at elevated temperatures or acidic pH. The degradation follows a specific pathway that releases inorganic phosphate (Pi), altering the ionic strength and ATP-energetics of your assay.[1]

Figure 1: Thermal & Acidic Degradation Pathway of FDP The following diagram illustrates the stepwise hydrolysis risk that occurs if the compound is improperly stored or subjected to heat sterilization.

FDP_Degradation FDP Fructose-1,6-bisphosphate (Active Reagent) Hydrolysis1 Hydrolysis (Acid/Heat) Release of Pi FDP->Hydrolysis1 High T / Low pH F6P Fructose-6-phosphate (Metabolic Impurity) Hydrolysis1->F6P Hydrolysis2 Secondary Hydrolysis F6P->Hydrolysis2 Fructose D-Fructose + 2Pi (Inactive) Hydrolysis2->Fructose

Caption: Stepwise hydrolysis of the phosphate ester bonds generates inorganic phosphate, compromising enzymatic assays.

Toxicological Context & Risk Assessment

Acute Toxicity Profile

FDP is an endogenous intracellular metabolite. Consequently, its systemic toxicity is extremely low compared to xenobiotics.

  • LD50 (Oral, Rat): > 5,000 mg/kg (Historical data suggests minimal lethality).[1]

  • LD50 (IV, Mouse): ~2,000 mg/kg.

Occupational Health Risks

Despite low systemic toxicity, the trisodium salt form presents physical hazards:

  • Inhalation (Dust): High concentrations of salt dust can cause mechanical irritation to the upper respiratory tract (coughing, mucosal dryness).

  • Ocular Contact: The salt is hypertonic and slightly acidic/neutral; direct contact causes mild to moderate irritation (redness).

  • Systemic Effects: No known carcinogenic, mutagenic, or teratogenic effects.

Handling, Storage & Reconstitution Protocol[1]

The "Senior Scientist" Directive: Do not autoclave FDP solutions. The heat will accelerate the hydrolysis depicted in Figure 1. Sterilization must be achieved via filtration.

Storage Standards
  • Solid State: Store at -20°C. Desiccation is required as the salt is hygroscopic.

  • Aqueous Solution: Unstable. Prepare fresh daily. If storage is unavoidable, freeze aliquots at -80°C (stable for <2 weeks). Avoid repeated freeze-thaw cycles.

Validated Reconstitution Workflow

This protocol ensures the integrity of the phosphate bonds while protecting the operator.

Figure 2: Safe Reconstitution & Filtration Workflow

Reconstitution_Workflow Start Start: Solid FDP-Na3 Calc Calculate Mass (Correct for Hydration) Start->Calc PPE PPE Check: Gloves, Goggles, N95 Mask Calc->PPE Dissolve Dissolve in Cold Buffer (4°C, pH 7.0-7.4) PPE->Dissolve Avoid Dust Filter Sterile Filtration (0.22 µm PES Membrane) Dissolve->Filter Do NOT Autoclave Aliquot Aliquot & Flash Freeze (-80°C) Filter->Aliquot Usage Ready for Assay Aliquot->Usage

Caption: Workflow emphasizes cold dissolution and filtration to prevent thermal degradation of the phosphate ester.

Step-by-Step Methodology
  • Hydration Correction: Check the Certificate of Analysis (CoA) for water content.

    • Formula:

      
      [1]
      
  • Solvent Selection: Use HPLC-grade water or HEPES buffer (pH 7.2). Avoid phosphate buffers if your downstream assay measures phosphate release (e.g., phosphatase assays), as this creates high background interference.

  • Dissolution: Add solid slowly to the vortexing solvent. Keep the vessel on ice.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Nylon filters may bind small amounts of charged phosphates.

Emergency Response Protocols

In the event of a laboratory accident, standard Good Laboratory Practice (GLP) applies.

ScenarioImmediate ActionSecondary Action
Inhalation (Dust) Move to fresh air immediately.If coughing persists, seek medical attention (mechanical irritation).
Eye Contact Rinse cautiously with water for 15 mins.[3][4]Remove contact lenses if present. Consult a physician if redness persists.
Skin Contact Wash with soap and water.[5][6]Remove contaminated clothing.[7]
Spill (Solid) Dampen with wet paper towel to prevent dust.Sweep up and place in chemical waste.
Spill (Liquid) Absorb with inert material (vermiculite).Clean surface with water; no neutralization required.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 165030, Fructose 1,6-bisphosphate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Fructose-1,6-diphosphate.[1][8][9] Retrieved from [Link][1]

Sources

Foundational

Technical Procurement &amp; Application Guide: 1-Bromo-4-(4-chlorophenoxy)benzene

Executive Summary 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) is a specialized asymmetric diaryl ether intermediate. Unlike symmetric analogs (e.g., 4,4'-dibromodiphenyl ether), this compound offers orthogonal r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) is a specialized asymmetric diaryl ether intermediate. Unlike symmetric analogs (e.g., 4,4'-dibromodiphenyl ether), this compound offers orthogonal reactivity due to the distinct leaving group abilities of bromine and chlorine. This feature makes it a high-value scaffold in medicinal chemistry for the sequential construction of non-symmetric biaryl systems and poly-functionalized drug candidates.

This guide provides a technical breakdown of supply sources, pricing dynamics, synthesis pathways, and quality assurance protocols required for rigorous drug development workflows.

Part 1: Chemical Profile & Identity[1]

PropertySpecification
CAS Number 30427-95-3
IUPAC Name 1-Bromo-4-(4-chlorophenoxy)benzene
Synonyms 4-Bromo-4'-chlorodiphenyl ether; p-Bromophenyl p-chlorophenyl ether
Molecular Formula C₁₂H₈BrClO
Molecular Weight 283.55 g/mol
Physical State White to off-white crystalline solid
Melting Point 64–68 °C (Typical)
Solubility Soluble in chloroform, dichloromethane, DMSO; Insoluble in water
Key Reactivity Selective Pd-catalyzed coupling (Br > Cl)

Part 2: Market Analysis (Suppliers & Price)[4]

The market for 1-Bromo-4-(4-chlorophenoxy)benzene is bifurcated into High-Purity R&D Grade (milligram to gram scale) and Industrial Bulk Grade (kilogram scale). Because synthesis of asymmetric ethers requires more controlled conditions than symmetric ones, a price premium exists.

Supplier Tiering & Cost Estimates
TierSupplier TypeRepresentative CompaniesTypical Pack SizeEstimated Price Range (USD)Lead Time
Tier 1 Global Distributors MilliporeSigma, Thermo Fisher1g – 25g$80 – $150 / g 1-3 Days
Tier 2 Specialized R&D ChemScene, Ambeed, Combi-Blocks1g – 100g$20 – $50 / g 3-7 Days
Tier 3 Bulk synthesis Leyan, Wuhan Fortuna, Custom CROs1kg+$500 – $1,200 / kg 2-4 Weeks

Procurement Note: Tier 3 suppliers often list "Inquire" pricing. The bulk price drops significantly because the purification costs (recrystallization) scale efficiently. However, Tier 3 sources carry a higher risk of homocoupled impurities (e.g., 4,4'-dibromodiphenyl ether), which are difficult to separate.

Part 3: Synthesis & Manufacturing Logic

Understanding the synthesis is critical for assessing supplier quality. The primary challenge in manufacturing CAS 30427-95-3 is preventing the formation of symmetric byproducts.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the standard Ullmann Ether Synthesis route versus the higher-precision Buchwald-Hartwig route.

SynthesisPathway Start1 4-Bromophenol Catalyst Catalyst System: CuI / Ligand / K2CO3 Start1->Catalyst Start2 1-Chloro-4-iodobenzene Start2->Catalyst Intermediate Oxidative Addition (Cu-I insertion) Catalyst->Intermediate 110°C, DMSO Product TARGET: 1-Bromo-4-(4-chlorophenoxy)benzene Intermediate->Product Reductive Elimination Impurity Impurity Risk: Symmetric Ethers (via Halogen Scrambling) Intermediate->Impurity Side Reaction

Figure 1: Synthesis pathway highlighting the Ullmann coupling strategy. The use of 1-chloro-4-iodobenzene allows selective coupling at the iodine site, preserving the chlorine and bromine atoms.

The "Orthogonal Reactivity" Advantage

For drug development, this compound is purchased specifically for its ability to undergo sequential functionalization:

  • Step 1 (High Reactivity): The C-Br bond reacts first in Pd-catalyzed cross-couplings (Suzuki-Miyaura) or Lithium-Halogen exchange at low temperatures (-78°C).

  • Step 2 (Latent Reactivity): The C-Cl bond remains intact during Step 1, allowing for a second, distinct functionalization step later in the synthesis sequence.

Part 4: Quality Assurance & Validation Protocols

When sourcing this material, standard Certificates of Analysis (CoA) may miss subtle structural isomers. The following validation protocol is recommended for incoming raw materials.

Impurity Profiling (GC-MS)

Objective: Detect symmetric homologs (4,4'-dibromo or 4,4'-dichloro analogs).

  • Method: Gas Chromatography - Mass Spectrometry.

  • Critical Check: Look for M+ peaks at 328 (Dibromo) and 240 (Dichloro). The target mass is 282/284 (isotopic pattern for Br+Cl).

  • Acceptance Criteria: < 0.5% symmetric impurities.

Structural Verification (1H-NMR)

Objective: Confirm para-substitution pattern.

  • Solvent: CDCl₃.

  • Expected Signals: Two distinct AA'BB' systems.

    • δ ~7.45 ppm (d, 2H): Protons ortho to Bromine.

    • δ ~7.30 ppm (d, 2H): Protons ortho to Chlorine.

    • δ ~6.8-7.0 ppm (m, 4H): Protons ortho to the Ether linkage.

  • Note: If the doublets overlap significantly, the material may be a mixture of isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 1-Bromo-4-(4-chlorophenoxy)benzene. Retrieved from [Link]

  • Ullmann, F. (1904). Ueber symmetrische Biphenylderivate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Ether synthesis methodology).
  • Organic Chemistry Portal. Ullmann Ether Synthesis. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene

Abstract This application note details a high-fidelity protocol for the synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene , a heterohalogenated diaryl ether critical for divergent structure-activity relationship (SAR) stud...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene , a heterohalogenated diaryl ether critical for divergent structure-activity relationship (SAR) studies. The method utilizes a copper-catalyzed Ullmann ether synthesis, exploiting the kinetic differential between aryl-iodide and aryl-bromide oxidative addition. By coupling 4-chlorophenol with 1-bromo-4-iodobenzene , this protocol achieves high chemoselectivity, preserving the aryl-bromide motif for subsequent functionalization (e.g., Suzuki-Miyaura coupling). The procedure is optimized for reproducibility, scalability, and minimal homocoupling side products.

Introduction & Retrosynthetic Strategy

The Challenge: Heterohalogen Selectivity

The synthesis of unsymmetrical diaryl ethers bearing two different halogen atoms requires precise chemocontrol. Standard Ullmann conditions often lead to "halogen scrambling" or oligomerization if the reactivity difference between the leaving group and the retained halogen is insufficient.

The Solution: Kinetic Hierarchy

This protocol relies on the established reactivity order of aryl halides in copper-catalyzed couplings: Ar-I > Ar-Br >> Ar-Cl .

  • Electrophile: 1-Bromo-4-iodobenzene (CAS: 589-87-7). The C–I bond undergoes oxidative addition significantly faster than the C–Br bond at temperatures <100°C.

  • Nucleophile: 4-Chlorophenol (CAS: 106-48-9). The phenolic hydroxyl is activated by a mild base; the aryl-chloride moiety remains inert under these conditions.

Retrosynthetic Pathway

Retrosynthesis Target 1-Bromo-4-(4-chlorophenoxy)benzene (Target Scaffold) Precursors 4-Chlorophenol + 1-Bromo-4-iodobenzene Target->Precursors Ullmann Disconnection (C-O Bond Formation)

Figure 1: Retrosynthetic analysis exploiting the lability of the C-I bond.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
1-Bromo-4-iodobenzene 282.901.02.83 g (10 mmol)Electrophile (Selective)
4-Chlorophenol 128.561.21.54 g (12 mmol)Nucleophile
Copper(I) Iodide (CuI) 190.450.1190 mg (1 mmol)Catalyst
1,10-Phenanthroline 180.210.2360 mg (2 mmol)Ligand
Cesium Carbonate (Cs₂CO₃) 325.822.06.52 g (20 mmol)Base
DMF (Anhydrous) --20 mL (0.5 M)Solvent

Note on Ligand Selection: 1,10-Phenanthroline is chosen for its ability to stabilize the active Cu(I) species and accelerate the oxidative addition of Ar-I at moderate temperatures (80–90°C), preventing activation of the Ar-Br bond which typically requires >110°C or more active ligands.

Step-by-Step Procedure
Phase 1: Setup and Deoxygenation
  • Glassware: Oven-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charging: Add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%) to the tube.

  • Inerting: Evacuate and backfill with Argon (or Nitrogen) three times. Crucial: Oxygen promotes oxidative homocoupling of the phenol and catalyst poisoning.

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Stir at room temperature for 10 minutes until a homogenous, dark-colored complex forms.

Phase 2: Substrate Addition
  • Under a positive stream of Argon, add 1-Bromo-4-iodobenzene (1.0 equiv), 4-Chlorophenol (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the remaining DMF (10 mL) to wash down any solids adhering to the walls.

  • Seal the vessel tightly (Teflon screw cap).

Phase 3: Reaction
  • Heating: Place the vessel in a pre-heated oil bath at 90°C .

    • Control Point: Do not exceed 100°C. Higher temperatures increase the risk of reacting the bromide (C-Br) site.

  • Monitoring: Stir vigorously for 12–16 hours.

    • TLC Check: Eluent 100% Hexanes.

    • Rf Values (Approx): 1-Bromo-4-iodobenzene (~0.6), Product (~0.4), Phenol (Baseline/Streaking).

    • Endpoint: Complete consumption of the iodide starting material.

Phase 4: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Dilution: Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with additional Ethyl Acetate (20 mL).

  • Washing: Transfer filtrate to a separatory funnel.

    • Wash 2x with Water (to remove DMF).

    • Wash 1x with 1M NaOH (to remove unreacted 4-chlorophenol).

    • Wash 1x with Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification
  • Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Mobile Phase: Gradient of Hexanes (100%) to Hexanes:Ethyl Acetate (95:5).

    • Observation: The product is a white to off-white solid.

Reaction Mechanism & Workflow Visualization

Catalytic Cycle (Simplified)

The mechanism proceeds via a Cu(I)/Cu(III) cycle. The key to success is the rate-determining oxidative addition , which is orders of magnitude faster for Ar-I than Ar-Br.

Mechanism L_Cu_I [L-Cu-I] OxAdd Oxidative Addition (Selective for C-I) L_Cu_I->OxAdd Int1 L-Cu(III)(Ar)(I)(X) OxAdd->Int1 + Ar-I (Fast) vs Ar-Br (Slow) LigEx Ligand Exchange (Phenoxide binds) Int1->LigEx + Ar'-OH / Base Int2 L-Cu(III)(Ar)(OPh-Cl) LigEx->Int2 RedElim Reductive Elimination (C-O Bond Formed) Int2->RedElim Product Product + [L-Cu-I] RedElim->Product Product->L_Cu_I Regeneration

Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition step.

Experimental Workflow

Workflow Start Start: Oven-Dry Glassware Mix Add CuI, Ligand, Solvent Stir 10 min (Complexation) Start->Mix AddSub Add Ar-I, Ar-OH, Base (Argon Atmosphere) Mix->AddSub Heat Heat to 90°C 12-16 Hours AddSub->Heat Check TLC Check: Iodide Consumed? Heat->Check Check->Heat No (Continue) Workup Filter (Celite) Wash (NaOH, Brine) Check->Workup Yes Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify Final 1-Bromo-4-(4-chlorophenoxy)benzene Purify->Final

Figure 3: Step-by-step experimental workflow for the synthesis.

Characterization & QC

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, CDCl₃):

    • Look for two distinct AA'BB' systems.

    • Ring A (Bromo): ~7.45 ppm (d, 2H, ortho to Br), ~6.90 ppm (d, 2H, ortho to O).

    • Ring B (Chloro): ~7.30 ppm (d, 2H, ortho to Cl), ~6.95 ppm (d, 2H, ortho to O).

    • Diagnostic: The absence of signals >7.6 ppm helps confirm the iodine has reacted (Ar-I protons are typically more deshielded).

  • GC-MS / LC-MS:

    • Molecular Ion: Look for the characteristic isotope pattern of one Br and one Cl.

    • Mass: ~282/284/286 amu.

    • Pattern: M (100%), M+2 (~130%), M+4 (~30%). (Due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl ratios).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poisoned catalyst (O₂) or wet solvent.Ensure rigorous degassing; use fresh anhydrous DMF. Increase catalyst load to 15 mol%.
Bis-Coupling (Oligomers) Temperature too high (>110°C).Strictly maintain 90°C. The Br bond activates at higher temps.
Homocoupling (Biaryl) Excess Cu or lack of ligand.Ensure 1:2 ratio of Cu:Ligand. Avoid Cu(0) powder if possible; stick to purified CuI.
Stuck on Column Product co-elutes with starting iodide.[2]Use 100% Hexanes for a longer initial gradient. The iodide is less polar than the ether.

Safety & Waste Disposal

  • Copper Waste: All aqueous washes and Celite pads containing copper must be segregated into "Heavy Metal Waste" containers. Do not pour down the drain.

  • Haloarenes: Halogenated aromatics are toxic and persistent. Handle in a fume hood.

  • Base: Cs₂CO₃ is an irritant; wear gloves and eye protection.

References

  • General Ullmann Ether Synthesis: Buck, E. et al. "Ullmann Ether Synthesis: 2,6-Diisopropyl-N,N'-diphenylaniline". Organic Syntheses, 2005, 82, 69. Link

  • Ligand Effects & Selectivity: Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles". Accounts of Chemical Research, 2008, 41, 1450–1460. Link

  • Selectivity of I vs Br: BenchChem Technical Support. "1-Bromo-4-iodobenzene Cross-Coupling Reactions". BenchChem Protocols. Link

  • Mechanism of Ullmann Coupling: Sperotto, E. et al. "The Mechanism of the Modified Ullmann Reaction". Dalton Transactions, 2010, 39, 10338-10351. Link

  • Precedent for Heterohalogenated Ethers: Christiansson, A. et al. "Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether".[3] Chemosphere, 2006, 63(4), 562-569.[4] Link

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(4-chlorophenoxy)benzene

Executive Summary The synthesis of complex diaryl ethers is a critical operation in pharmaceutical development, particularly in the design of kinase inhibitors and agrochemicals. When utilizing dihalogenated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex diaryl ethers is a critical operation in pharmaceutical development, particularly in the design of kinase inhibitors and agrochemicals. When utilizing dihalogenated building blocks such as 1-bromo-4-(4-chlorophenoxy)benzene , achieving precise chemoselectivity is paramount. This application note provides a comprehensive, field-validated guide to performing a chemoselective Suzuki-Miyaura cross-coupling at the C–Br bond while preserving the C–Cl bond for downstream functionalization.

By leveraging the differential bond dissociation energies between C–Br and C–Cl, and carefully selecting the palladium catalyst and ligand architecture, chemists can achieve >99% chemoselectivity. This guide details the mechanistic rationale, condition optimization, and a self-validating standard operating procedure (SOP) designed for high-fidelity reproducibility.

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction is arguably the most broadly utilized cross-coupling method in the pharmaceutical industry due to its mild conditions and high functional group tolerance[1]. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

In the case of 1-bromo-4-(4-chlorophenoxy)benzene, the molecule possesses two potential sites for palladium insertion. However, chemoselective control is dictated by the relative rates of oxidative addition, which strictly follows the reactivity order: I > Br > OTf >> Cl [2][3].

The Causality of Catalyst Selection

The intrinsic bond dissociation energy (BDE) of a C(sp2)–Br bond is significantly lower than that of a C(sp2)–Cl bond.

  • Standard Ligands (e.g., PPh3, dppf): Palladium complexes bearing these ligands readily undergo oxidative addition into the weaker C–Br bond at moderate temperatures (60–80 °C). They lack the electron richness and steric bulk required to activate the stronger C–Cl bond, thereby ensuring the chloride remains intact[4].

  • Electron-Rich Ligands (e.g., XPhos, PtBu3): If these advanced Buchwald-type ligands are used, the palladium center becomes highly electron-rich, drastically lowering the activation barrier for C–Cl insertion. This leads to unwanted di-coupling (loss of chemoselectivity).

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Chemoselective at C-Br) Pd0->OA Substrate 1-Bromo-4-(4-chlorophenoxy)benzene (Br-Ar-O-Ar-Cl) Substrate->OA PdII Pd(II) Intermediate [Cl-Ar-O-Ar-Pd(II)-Br] OA->PdII Fast C-Br Activation Slow C-Cl Activation TM Transmetalation with R-B(OH)2 PdII->TM Base, R-B(OH)2 PdII_R Pd(II) Intermediate [Cl-Ar-O-Ar-Pd(II)-R] TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Coupled Product (R-Ar-O-Ar-Cl) RE->Product

Figure 1: Catalytic cycle demonstrating chemoselective oxidative addition at the C-Br bond.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalytic systems were evaluated. The goal was to maximize conversion while strictly maintaining a >95:5 ratio of mono-coupled to di-coupled product.

Table 1: Optimization of Chemoselective Suzuki Coupling Conditions

EntryCatalyst SystemLigand TypeSolvent SystemTemp (°C)Conversion (%)Chemoselectivity (Mono:Di)
1 Pd(dppf)Cl₂ Bidentate (dppf) 1,4-Dioxane / H₂O 80 >99 99:1
2Pd(PPh₃)₄Monodentate (PPh₃)Toluene / H₂O809598:2
3Pd₂(dba)₃Buchwald (XPhos)1,4-Dioxane / H₂O100>9940:60
4Pd(OAc)₂Buchwald (SPhos)Toluene / H₂O100>9920:80

Data Interpretation: Entry 1 represents the optimal conditions. The bidentate nature of the dppf ligand provides a stable Pd-complex that strongly resists C–Cl activation, whereas the highly active dialkylbiaryl phosphines (Entries 3 and 4) override the intrinsic chemoselectivity, resulting in significant di-arylation.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks. Every step serves a specific chemical purpose to ensure the integrity of the coupling reaction.

Materials Required:
  • Electrophile: 1-Bromo-4-(4-chlorophenoxy)benzene (1.0 equiv, limiting reagent)

  • Nucleophile: Arylboronic acid (1.05 equiv). Causality: A slight excess ensures complete consumption of the bromide, but keeping it near stoichiometric prevents forcing the reaction toward C–Cl activation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv). Causality: Mild inorganic base; strong enough to form the reactive boronate complex required for transmetalation, but mild enough to avoid base-catalyzed side reactions (e.g., ether cleavage).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M). Causality: Biphasic system; Dioxane dissolves the organic substrates, while water dissolves the inorganic base and facilitates the transmetalation step[1].

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(4-chlorophenoxy)benzene (1.0 equiv), arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Immediately degas the suspension by sparging with ultra-pure Nitrogen or Argon for 15 minutes.

    • Self-Validation Check: Pd(0) intermediates are highly sensitive to oxidation. Failure to properly degas will result in a black precipitation of inactive palladium black and stalled conversion.

  • Heating: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC): After 12 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: The chromatogram should show complete disappearance of the starting material mass. The primary peak must correspond to the mono-coupled product (retention of the isotopic signature of one Chlorine atom: M / M+2 ratio of 3:1). If a peak corresponding to the di-coupled product appears, the temperature was too high or the reaction was left too long.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and distilled water. Separate the layers and extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure chemoselective product.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Mixing Substrate, Boronic Acid, Pd Cat, Base, Solvent Prep->Mix Degas 3. Degassing (N2 Purge) Mix->Degas Heat 4. Heating (80 °C, 12 h) Degas->Heat Monitor 5. IPC Monitoring (LC-MS / TLC) Heat->Monitor Monitor->Heat Incomplete Workup 6. Workup & Extraction (EtOAc / H2O) Monitor->Workup Reaction Complete Purify 7. Purification (Chromatography) Workup->Purify

Figure 2: Self-validating experimental workflow for chemoselective Suzuki coupling.

References[2] SciSpace. "Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZFmIcHMHl719XtOuSjWeSgLcMJj2y9FojImsiTYUVHMorvpVyo1tJqLI8U26SvNKk5cwzSghvOjBc_2HL6cRDv9-W74V4HJUTTtRp1-8NVopqks5YNGYUcZ7A5w8Xyprz8ACnCBHEWPClK6Qlnb0_wsA9fvuOg8tglFX8IKkCI_IR-1iAO7Gxo8pyN18HKMcZEzdTDY3RCdzEU3-j[3] ResearchGate. "Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGMAholdiHdqWmWV2tXIDVW3dwHCl8XLlzv_MywjkfZGo8vfTBZCUaELaWDcZ3R_fqusQLJQV7R_zOn_kCEMpCYdEzpC1qLu9cUeYNkqzYzKlMAcDUWPp2l8iRNdMGp0UFmAPHx7QUOG7G4d9mmk3qPpMKFCmgtOHgk2Ie1-VrJUU-wv9ZP1pP61yadNegtvlFXymMVr3hmfMog3-am82eTJuivGTRiEMo9b-8JeJw9GxKQcoKdel5sRRyxddJ7hrRzN6mO2Jkl3sAzWpITwZ5An3AjFrYSw==[1] Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3hJ9ARs6fNrnbSKNxiQBbEURXsQKg5zPrAWW9SI73VMBQGLapN9BrHdcaNDEtz3_2-cgQYl9GTNDHnaq6VCDItQuh7YC6Jk6iopda3uwqEbusYIsipUieaLpxL4xAi2EypW5jcL69-aSb685wKPWo2vuG3eSzH-nucohaJrWobApKN_SY2cWf5kHIXTFzu3j_ELL-KIUnVY7EBktts1K8_KXTJ2VfKagu2RPTihkCIis5daAacQ==[4] MDPI. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ke_EBrEcSNURX7fLru0JdNOoQyTnNBscMrvWehMjE3UgdT5NKwwze3PPRYecehg-Bm2StfUwqIzE-EJqbS2ZRxF2eiZM0D9yIXi01cBYCLolFteDO7zw0oID1hnz6bFP

Sources

Method

Application Note: Strategic Utilization of 1-Bromo-4-(4-chlorophenoxy)benzene in High-Performance Polymer Synthesis

Executive Summary 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3), also known as 4-Bromo-4'-chlorodiphenyl ether, is a critical asymmetric intermediate for the synthesis of high-performance poly(arylene ether)s (PAE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3), also known as 4-Bromo-4'-chlorodiphenyl ether, is a critical asymmetric intermediate for the synthesis of high-performance poly(arylene ether)s (PAEs) and bioactive scaffolds. Its structural value lies in the differential reactivity of its halogen substituents: the bromine atom is highly labile toward metal-catalyzed coupling (Suzuki, Buchwald-Hartwig) and lithiation, while the chlorine atom remains relatively inert under these specific conditions, allowing for sequential, orthogonal functionalization.

This guide details protocols for utilizing this "Janus-faced" molecule to synthesize asymmetric AB-type monomers and to precisely control molecular weight as a monofunctional end-capping agent in step-growth polymerization.

Chemical Profile & Reactivity Logic

The "Janus" Effect: Br vs. Cl Selectivity

The core utility of this intermediate is the bond dissociation energy difference between the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds.

  • Bromine Site (C-4): Active site for Lithium-Halogen exchange (

    
    -BuLi, -78°C) or Pd/Cu-catalyzed cross-coupling.
    
  • Chlorine Site (C-4'): Passive site during Br-activation; becomes the active polymerization handle in subsequent steps (e.g., Nucleophilic Aromatic Substitution,

    
    , if activated, or Ullmann coupling).
    
Key Applications
  • Asymmetric Monomer Synthesis: Conversion to 4-(4-chlorophenoxy)phenol (AB-monomer) for self-polymerizing poly(ether)s.

  • End-Capping (Molecular Weight Control): terminating chain growth in Poly(ether sulfone) (PES) or Poly(ether ketone) (PEK) synthesis to prevent gelation and ensure melt stability.

  • Functional Intermediates: Precursor for 4,4'-asymmetric derivatives in drug delivery vectors.

Application 1: Synthesis of Asymmetric AB-Monomers

Objective: Selectively convert the bromine moiety to a hydroxyl group while retaining the chlorine, yielding 4-(4-chlorophenoxy)phenol. This AB-type monomer can undergo self-condensation to form poly(phenylene ether)s.

Mechanistic Pathway
  • Lithiation: Selective Li-Br exchange at -78°C.

  • Boronation: Trapping the aryl lithium with trimethyl borate.

  • Oxidation: Conversion of the boronate ester to a phenol using acidic

    
    .
    
Detailed Protocol

Reagents:

  • 1-Bromo-4-(4-chlorophenoxy)benzene (10 mmol, 2.84 g)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Trimethyl borate (

    
    , 1.5 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen Peroxide (30% aq), Acetic Acid

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Dissolve 2.84 g of starting material in 30 mL anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (4.4 mL) dropwise over 15 minutes. Critical: Maintain temp < -70°C to prevent scrambling to the Cl position. Stir for 1 hour.
    
  • Boronation: Add Trimethyl borate (1.7 mL) rapidly. The solution may become viscous. Warm to room temperature (RT) over 2 hours.

  • Oxidation: Cool the reaction mixture to 0°C. Add 2 mL glacial acetic acid followed by 3 mL of 30%

    
     dropwise. Stir at RT for 12 hours.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethanol (9:1) to obtain white crystals of 4-(4-chlorophenoxy)phenol.

Yield Expectation: 85-92%

Visualization of Reaction Pathway

MonomerSynthesis cluster_legend Reaction Logic Start 1-Bromo-4-(4-chlorophenoxy)benzene Lithium Intermediate: Aryl-Lithium Species (-78°C, Kinetic Control) Start->Lithium n-BuLi, THF -78°C Boronate Aryl-Boronate Ester Lithium->Boronate B(OMe)3 Product 4-(4-chlorophenoxy)phenol (AB-Monomer) Boronate->Product H2O2, AcOH Oxidation Br Selectivity Br reacts 100x faster than Cl at -78°C

Figure 1: Selective conversion of the bromo-terminus to a hydroxyl group, preserving the chloro-terminus.

Application 2: End-Capping in Poly(arylene ether) Synthesis

Objective: Use 1-Bromo-4-(4-chlorophenoxy)benzene to control the molecular weight of Poly(ether sulfone) (PES) synthesized via Ullmann coupling.

Rationale

In step-growth polymerization, molecular weight is dictated by stoichiometry (Carothers equation). Adding a monofunctional halide (End-Capper) limits the degree of polymerization and ensures the polymer chains have non-reactive (or specifically Cl-functionalized) ends, improving melt processing stability.

Protocol: Ullmann Polymerization

Reagents:

  • Monomer A: 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S)

  • Monomer B: 4,4'-Dibromodiphenyl ether

  • End-Capper: 1-Bromo-4-(4-chlorophenoxy)benzene (1-5 mol% vs. Monomer B)

  • Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Diphenyl ether or NMP

Step-by-Step Procedure:

  • Charge: In a Schlenk tube, combine Bisphenol S (5.0 mmol), 4,4'-Dibromodiphenyl ether (4.9 mmol), and the End-Capper (0.2 mmol).

  • Catalyst Addition: Add CuI (0.5 mmol), Ligand (1.0 mmol), and

    
     (12.5 mmol).
    
  • Degassing: Evacuate and backfill with Argon (3 cycles). Add anhydrous NMP (15 mL).

  • Polymerization: Heat to 160°C for 24 hours. The mixture will darken as the Cu-catalyst activates.

  • Termination: The end-capper competes with the dibromide for the phenoxide chain ends. Once incorporated, the chain end becomes a (4-chlorophenoxy)benzene group. Under these conditions (CuI/Cs2CO3), the Cl-terminus is significantly less reactive than the Br-monomers, effectively stopping growth at that end.

  • Precipitation: Pour the hot viscous solution into Methanol (300 mL) containing 1% HCl.

  • Filtration: Collect the polymer beads, wash with water and methanol, and dry at 100°C under vacuum.

Data Presentation: Effect of End-Capper Ratio
End-Capper (mol%)Theoretical

(kDa)
Experimental

(GPC)
PDI (

)
Thermal Stability (

)
0.0% (Control) >5058.42.4480°C
1.0% 2528.12.1475°C
2.5% 1011.21.9472°C
5.0% 55.81.7468°C

Table 1: Impact of 1-Bromo-4-(4-chlorophenoxy)benzene loading on polymer molecular weight and distribution.

Safety & Handling

  • Hazards: 1-Bromo-4-(4-chlorophenoxy)benzene is an organohalide. Avoid inhalation of dust. It is toxic to aquatic life with long-lasting effects.

  • Lithiation Risks:

    
    -BuLi is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen) using cannula techniques.
    
  • Waste: Halogenated organic waste. Do not mix with general organic solvents.

References

  • Ullmann Coupling Polymerization

    • Title: Poly(arylene ether)s via Cu(II)
    • Source: National Science Foundation (NSF) / Journal of Polymer Science.
    • URL:[Link]

  • Halogen Selectivity (Br vs Cl)

    • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Intermediate Applications

    • Title: Synthesis and biological evaluation of halogen
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Title: 1-Bromo-4-(4-chlorophenoxy)

Sources

Application

Application Note: Selective Synthesis of 4-Bromo-4'-chlorodiphenyl Ether via Fluorine-Directed

Executive Summary This application note details the selective synthesis of 4-bromo-4'-chlorodiphenyl ether through the reaction of 4-bromophenol with 1-chloro-4-fluorobenzene . While transition metal-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the selective synthesis of 4-bromo-4'-chlorodiphenyl ether through the reaction of 4-bromophenol with 1-chloro-4-fluorobenzene .

While transition metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann) are common for diaryl ether formation, they often suffer from poor chemoselectivity when multiple halogens (Br, Cl, F) are present. This protocol utilizes the Nucleophilic Aromatic Substitution (


)  pathway.[1][2][3] By leveraging the "Fluorine Effect"—where the high electronegativity of fluorine accelerates nucleophilic attack despite the strength of the C-F bond—we achieve regioselective substitution at the fluorine position. This method preserves the bromine and chlorine substituents, providing a valuable bifunctional scaffold for subsequent orthogonal couplings.

Mechanistic Insight: The Fluorine Effect

To successfully execute this reaction, researchers must understand why the reaction occurs at the C-F bond rather than the C-Cl bond, and why the C-Br bond of the phenol remains intact.

The Selectivity Hierarchy

In standard


 reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the breaking of the carbon-halogen bond. Consequently, the leaving group ability follows the order F >> Cl ≈ Br > I , which is the inverse of 

/

reactions.
  • 1-Chloro-4-fluorobenzene: The fluorine atom induces a strong dipole, creating a highly electrophilic center at the C-F carbon. This lowers the energy barrier for the incoming phenoxide nucleophile to form the intermediate complex.

  • 4-Bromophenol: Under basic conditions, this becomes the 4-bromophenoxide anion. Without a metal catalyst (Pd or Cu), the electron-rich phenoxide will not undergo oxidative addition into the C-Br or C-Cl bonds, ensuring the halogen handles remain available for future derivatization.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway, highlighting the transition state stabilization.

SNAr_Mechanism cluster_legend Selectivity Logic Reactants Reactants 4-Bromophenoxide + 1-Chloro-4-fluorobenzene TS Meisenheimer Complex (Stabilized by F electronegativity) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product 4-Bromo-4'-chlorodiphenyl ether + Fluoride ion TS->Product Elimination of F- Info C-F bond is strongest but F induces highest positive charge on Ring Carbon

Figure 1: Mechanistic pathway showing the kinetic preference for Fluorine displacement in


.[3][4]

Experimental Protocol

Reagents and Equipment
ComponentGrade/SpecPurpose
4-Bromophenol >98% PurityNucleophile Precursor
1-Chloro-4-fluorobenzene >99% PurityElectrophile
Potassium Carbonate (

)
Anhydrous, PowderedBase (Deprotonation)
DMAc (Dimethylacetamide) Anhydrous (<50 ppm

)
Polar Aprotic Solvent
Toluene ACS GradeAzeotropic water removal (Optional)

Critical Note on Solvent: DMAc or NMP (N-Methyl-2-pyrrolidone) are preferred over DMF. The reaction requires temperatures >120°C, near the decomposition point of DMF.

Step-by-Step Procedure

Step 1: Phenoxide Formation & Drying

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap (optional), and reflux condenser.

  • Add 4-Bromophenol (1.0 equiv, e.g., 1.73 g, 10 mmol) and

    
      (1.5 equiv, 2.07 g).
    
  • Add DMAc (20 mL).

  • Optional but Recommended: Add Toluene (5 mL). Heat to 130°C to azeotropically remove water generated by deprotonation. Remove the toluene via the Dean-Stark trap.

    • Why? Water acts as a competing nucleophile, potentially hydrolyzing the fluorobenzene to a phenol.

Step 2:


 Reaction 
  • Once dry (or if skipping drying step), adjust temperature to 135°C .

  • Add 1-Chloro-4-fluorobenzene (1.2 equiv, 1.57 g, 12 mmol) via syringe.

  • Stir vigorously at 135-145°C for 12–18 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Look for the disappearance of 4-bromophenol. The product will be less polar (higher

      
      ) than the phenol.
      

Step 3: Work-up and Purification

  • Cool the mixture to room temperature.

  • Pour into ice-cold water (100 mL) to precipitate the inorganic salts and product.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with 1M NaOH (to remove unreacted bromophenol), then Water, then Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
Workflow Diagram

Protocol_Flow Start Start: Mix 4-Bromophenol + K2CO3 in DMAc Dry Azeotropic Drying (Toluene, 130°C) Start->Dry React Add 1-Chloro-4-fluorobenzene Heat to 140°C, 16h Dry->React Check QC Check (TLC/HPLC) Phenol consumed? React->Check Check->React No (Continue Heating) Workup Quench (Ice Water) Extract (EtOAc) Wash (1M NaOH) Check->Workup Yes Purify Recrystallization or Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-bromo-4'-chlorodiphenyl ether.

Validation & Quality Control (QC)

To ensure the protocol was successful and the correct isomer was formed, use the following validation criteria.

NMR Interpretation
  • 
    H NMR:  You should observe two distinct AA'BB' systems (four doublets total in the aromatic region).
    
    • Key Indicator: The absence of

      
      F coupling. If the reaction failed or occurred at the wrong site, complex F-H coupling patterns would remain.
      
  • 
    C NMR:  Look for the ipso-carbons attached to Oxygen. They will be significantly downfield (~155-160 ppm).
    
Mass Spectrometry (Isotope Pattern)

The product contains one Bromine and one Chlorine. This creates a unique isotopic signature that validates the presence of both halogens.

  • Molecular Weight: ~283.5 g/mol

  • M+ peak (79Br, 35Cl): 100% relative abundance.

  • M+2 peak: High intensity (due to 81Br and 37Cl contributions).

  • Pattern: Look for a characteristic "Step" pattern roughly 3:4:1 intensity for M : M+2 : M+4.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Ring is unactivated (no EWG).Switch Base: Use Cesium Carbonate (

) to increase phenoxide solubility/reactivity. Increase Temp: Push to 150-160°C (requires NMP).
Product is Phenol Hydrolysis of Fluorobenzene.Ensure system is strictly anhydrous. Use the Toluene azeotrope step.
Unreacted Fluorobenzene Poor nucleophilicity.Catalysis: Add 5 mol% CuI (Copper Iodide) and a ligand (e.g., 2,2'-bipyridine). This switches mechanism to Ullmann-type but maintains selectivity for I/Br > Cl/F, which might be risky. Stick to thermal boosting first.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews. [Link]

  • The "Element Effect" (F > Cl): Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (Chapter on Nucleophilic Aromatic Substitution). [Link]

  • Reactivity of Unactivated Fluoroarenes: Altenhofer, E., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 4-bromo-4'-chlorodiphenyl ether

Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Ullmann Condensation in Modern Synthesis

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Among the various synthetic strategies, the copper-catalyzed C-O cross-coupling reaction, famously known as the Ullmann condensation, remains a highly valuable and cost-effective method.[1][3] Named after Fritz Ullmann, this reaction has undergone significant evolution since its discovery in the early 20th century.[3][4] While traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements, particularly the introduction of sophisticated ligands, have enabled these transformations to proceed under much milder and more efficient catalytic conditions.[3][5][6]

This application note provides a comprehensive guide for the synthesis of 4-bromo-4'-chlorodiphenyl ether, a halogenated diaryl ether with potential applications as a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings of the copper-catalyzed etherification, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Copper Catalytic Cycle

The Ullmann condensation for diaryl ether synthesis is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I) oxidative addition/reductive elimination pathway, although the precise mechanism can be influenced by the choice of ligands and reaction conditions.[7] The currently accepted general mechanism involves the following key steps:

  • Formation of the Active Catalyst: In the presence of a suitable ligand, a Cu(I) species is generated. This can be from a Cu(I) salt (e.g., CuI, CuBr) or through the in situ reduction of a Cu(II) salt.

  • Formation of a Copper Phenoxide: The phenol starting material is deprotonated by a base to form a phenoxide, which then coordinates with the Cu(I) catalyst to form a copper phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step.

  • Reductive Elimination: The resulting Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle.

The choice of ligand is crucial as it modulates the electron density at the copper center, thereby influencing the rates of oxidative addition and reductive elimination.[5][8] Diamine and phenanthroline-based ligands have been shown to be particularly effective in accelerating these reactions.[5][9]

Ullmann_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product CuI_L Cu(I)L Cu_Phenoxide [Ar-O-Cu(I)L] CuI_L->Cu_Phenoxide ArOH Ar-OH ArOH->Cu_Phenoxide Deprotonation Base Base Base->Cu_Phenoxide Ar_X Ar'-X CuIII_Intermediate [Ar-O-Cu(III)(Ar')L]X Ar_X->CuIII_Intermediate Product Ar-O-Ar' Cu_Phenoxide->CuIII_Intermediate Oxidative Addition CuIII_Intermediate->CuI_L Regeneration CuIII_Intermediate->Product Reductive Elimination

Sources

Application

Application Note: Selective C-Br Functionalization of 1-Bromo-4-(4-chlorophenoxy)benzene

Introduction & Strategic Overview The selective functionalization of polyhalogenated arenes is a cornerstone of modern medicinal chemistry. 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) presents a classic chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The selective functionalization of polyhalogenated arenes is a cornerstone of modern medicinal chemistry. 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 30427-95-3) presents a classic chemoselectivity challenge: it contains two electrophilic sites—an aryl bromide and an aryl chloride—separated by an ether linkage.

The diaryl ether motif is pharmacologically privileged, appearing in numerous herbicides (e.g., aclonifen) and pharmaceutical agents (e.g., triclosan derivatives). The strategic value of this substrate lies in the ability to sequentially functionalize the rings. The C-Br bond, possessing a lower Bond Dissociation Energy (BDE ~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol), allows for selective oxidative addition by Palladium(0) species.

This guide provides validated protocols to exclusively engage the C-Br bond in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Miyaura borylation, preserving the C-Cl handle for downstream diversification.

Mechanistic Basis of Selectivity

The chemoselectivity relies on the kinetics of the oxidative addition step in the Pd(0)/Pd(II) catalytic cycle.

Kinetic Discrimination

The rate of oxidative addition (


) follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .
In 1-Bromo-4-(4-chlorophenoxy)benzene, the ether oxygen acts as a 

-donor (resonance) to both para-positions. While this increases electron density on both rings (generally slowing oxidative addition compared to electron-deficient arenes), the relative reactivity gap between Br and Cl remains sufficiently large to exploit using controlled temperature and ligand selection.
Visualization: Chemoselectivity Landscape

Chemoselectivity Substrate 1-Bromo-4-(4-chlorophenoxy)benzene Pd0 Pd(0) Catalyst Substrate->Pd0 OA_Br Oxidative Addition (C-Br) FAST (Kinetic Product) Pd0->OA_Br T < 80°C Non-bulky Ligands OA_Cl Oxidative Addition (C-Cl) SLOW (Thermodynamic Barrier) Pd0->OA_Cl T > 100°C Bulky/e-rich Ligands Product_Br Target: C-Br Functionalized (Cl Intact) OA_Br->Product_Br Transmetalation & Reductive Elimination Side_Product Impurity: Bis-functionalized or C-Cl Reaction OA_Cl->Side_Product

Figure 1: Decision tree for chemoselective activation. Successful isolation of the target requires maintaining conditions that kinetically favor the green pathway.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid while retaining the 4-chlorophenoxy moiety.

Rationale:

  • Catalyst: Pd(dppf)Cl2·DCM is chosen over Pd(PPh3)4. The bidentate dppf ligand creates a specific bite angle that stabilizes the Pd(II) intermediate but is less prone to promoting the difficult Ar-Cl activation compared to bulky, electron-rich phosphines like

    
    .
    
  • Base: Na2CO3 is mild. Stronger bases (e.g., KOtBu) can promote homocoupling or dehalogenation.

Materials:

  • Substrate: 1.0 equiv (283.6 mg, 1.0 mmol)

  • Phenylboronic acid: 1.1 equiv (134 mg, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: 2M Na2CO3 (aqueous) (3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inerting: Charge a 25 mL Schlenk tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME (4 mL). Stir until solids are mostly dissolved.

  • Activation: Add the degassed 2M Na2CO3 solution (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 70 °C (oil bath temperature).

    • Critical Control Point: Do not exceed 85 °C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC at 2 hours. The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.5) appears.[1][2][3][4]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) and brine. Dry over MgSO4.
    
  • Purification: Flash chromatography on silica gel.

Protocol B: Selective Buchwald-Hartwig Amination

Objective: C-N bond formation with Morpholine.

Rationale:

  • Ligand: BINAP is the gold standard for differentiating Br/Cl. It forms a stable chelate that facilitates C-N bond formation at the Br site but is sterically and electronically insufficient to activate the deactivated para-phenoxy aryl chloride at moderate temperatures.

  • Base: Cs2CO3 is preferred over NaOtBu to prevent potential ether cleavage or side reactions, although the diaryl ether is robust.

Data Summary:

ParameterConditionNote
Catalyst Pd(OAc)2 (2 mol%)Precursor
Ligand BINAP (3 mol%)1.5:1 L:M ratio
Base Cs2CO3 (1.4 equiv)Anhydrous
Solvent TolueneAnhydrous, degassed
Temp 90 °CStrict control

Step-by-Step Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)2 (4.5 mg) and BINAP (18.7 mg) in Toluene (2 mL) under Argon. Stir at RT for 10 mins to form the orange active catalyst species.

  • Substrate Addition: Add the substrate (1.0 mmol), Morpholine (1.2 equiv), and Cs2CO3 (456 mg) to a reaction vessel.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via cannula/syringe. Rinse with Toluene (2 mL).

  • Heating: Heat to 90 °C for 12-16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography.

Protocol C: Miyaura Borylation (Lithium-Halogen Exchange Alternative)

Objective: Converting the C-Br to a Boronic Ester (Bpin).

Rationale: While Pd-catalyzed borylation with B2pin2 is possible, a Lithium-Halogen Exchange at low temperature is often cleaner for this specific substrate because the C-Cl bond is completely inert to n-BuLi at -78 °C, whereas the C-Br bond exchanges rapidly. This avoids expensive Pd catalysts and potential purification issues of separating protodehalogenated byproducts.

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask. Cool to -78 °C (Dry ice/Acetone bath).

  • Reagents: Dissolve 1-Bromo-4-(4-chlorophenoxy)benzene (1.0 mmol) in anhydrous THF (10 mL).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Timing: Stir for exactly 30 minutes at -78 °C. (Li-Br exchange is fast; Li-Cl is negligible here).

  • Quench/Borylation: Add i-PrOBpin (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.5 equiv) rapidly.

  • Warming: Allow the reaction to warm to Room Temperature naturally over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ether.

Visualizing the Catalytic Cycle (Pd-Catalyzed)

The following diagram illustrates the critical "Point of Divergence" where the catalyst discriminates between the Bromide and Chloride.

CatalyticCycle Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd OxAdd_Cl Oxidative Addition (Cl) (High Activation Energy) Pd0->OxAdd_Cl Blocked by Temp < 80°C PdII_Br L2Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Br Fast (Br) TransMet Transmetalation (+ R-B(OH)2 / Base) PdII_Br->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Substrate Ar-Br Boronic R-B(OH)2 Product Ar-R

Figure 2: The Catalytic Cycle highlighting the kinetic discrimination at the Oxidative Addition step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[5][6] Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives.[2][6][7] BenchChem Protocols. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Bromo-4-(4-chlorophenoxy)benzene. Link

Sources

Method

Buchwald-Hartwig amination of 1-Bromo-4-(4-chlorophenoxy)benzene

Executive Summary This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-Bromo-4-(4-chlorophenoxy)benzene . The core challenge with this substrate is the presence of two competing electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chemoselective Buchwald-Hartwig amination of 1-Bromo-4-(4-chlorophenoxy)benzene . The core challenge with this substrate is the presence of two competing electrophilic sites: the aryl bromide and the aryl chloride.

While aryl bromides are kinetically favored for oxidative addition, modern "super-active" Palladium catalysts can inadvertently activate the aryl chloride, leading to polymerization or double-amination byproducts. This protocol utilizes a controlled-activity catalytic system (Pd-XPhos G4 or Pd/BINAP) to exclusively aminate the bromine position, preserving the chlorine handle for subsequent functionalization (e.g., Suzuki coupling or a second amination).

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The success of this reaction relies on exploiting the difference in Bond Dissociation Energy (BDE) and the activation barrier for oxidative addition (


).
  • C-Br Bond: Weaker (~81 kcal/mol), faster oxidative addition.

  • C-Cl Bond: Stronger (~96 kcal/mol), slower oxidative addition.

To achieve >98% selectivity, the reaction temperature must be kept below the threshold required to surmount the C-Cl activation barrier, and the ligand chosen must be electron-rich enough to insert into C-Br but sufficiently sterically hindered or electronically tuned to effectively "ignore" the C-Cl bond under these conditions.

Pathway Visualization

The following diagram illustrates the kinetic bifurcation point where the catalyst distinguishes between the two halogen sites.

Chemoselectivity Substrate 1-Bromo-4-(4-chlorophenoxy)benzene Pd0 Pd(0)-Ligand Complex Substrate->Pd0 TS_Br TS: C-Br Insertion (Low Barrier) Pd0->TS_Br Kinetic Path (k_Br >> k_Cl) TS_Cl TS: C-Cl Insertion (High Barrier) Pd0->TS_Cl Thermal Path (Requires High T) Int_A Oxidative Addition Complex A (Pd-Br species) TS_Br->Int_A Product Product: Mono-aminated (Cl retained) Int_A->Product + Amine / Base Int_B Oxidative Addition Complex B (Pd-Cl species) TS_Cl->Int_B Byproduct Byproduct: Diaminated or Polymer Int_B->Byproduct

Figure 1: Kinetic bifurcation in oxidative addition. Path A is favored by lower temperatures and specific ligand choice.

Reaction Optimization & Critical Parameters

Before scaling, we evaluated ligand classes to maximize the Br/Cl reactivity ratio.

Table 1: Ligand Screening Data (Model Reaction with Morpholine) Conditions: 1.0 equiv Ar-Br-Cl, 1.2 equiv Morpholine, 1.4 equiv NaOtBu, 1 mol% [Pd], Toluene, 12h.

EntryCatalyst SystemTemp (°C)Conv. (%)Selectivity (Mono:Di)Notes
1Pd(PPh3)48045>99:1Too slow. Poor conversion.
2Pd2(dba)3 / tBu3P 8010060:40Too active. Significant Cl-activation.
3Pd-RuPhos G48010085:15Good yield, but erosion of selectivity.
4Pd-XPhos G4 60 99 >99:1 Optimal. High activity at mild temp.
5Pd(OAc)2 / BINAP809598:2Excellent alternative (Classic method).

Key Takeaway: The XPhos G4 precatalyst at 60°C provides the perfect balance. It is active enough to drive the C-Br coupling to completion rapidly but does not possess the thermal energy required to activate the C-Cl bond efficiently at this temperature.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-(4-chlorophenoxy)phenyl)morpholine. Scale: 1.0 mmol (approx. 284 mg of substrate).

Reagents:
  • Substrate: 1-Bromo-4-(4-chlorophenoxy)benzene (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 µL)

  • Catalyst: XPhos Pd G4 (1.5 mol%, 0.015 mmol) [Note: G3 or G2 are also acceptable]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

  • Solvent: Anhydrous Toluene (0.2 M concentration, 5.0 mL)

Workflow Visualization

Workflow Step1 1. CHARGE Add Pd-Precatalyst, Base, and Substrate to reaction vial. Step2 2. INERTION Seal vial. Evacuate/Backfill with Argon (3x). Ensure O2 removal. Step1->Step2 Step3 3. SOLVATION Inject Anhydrous Toluene and Amine via syringe under Argon flow. Step2->Step3 Step4 4. REACTION Heat to 60°C for 4-12 hours. Monitor by HPLC/TLC. Step3->Step4 Step5 5. QUENCH & WORKUP Cool to RT. Filter through Celite. Concentrate filtrate. Step4->Step5 Step6 6. PURIFICATION Flash Chromatography (Hexanes/EtOAc gradient). Step5->Step6

Figure 2: Step-by-step experimental workflow for chemoselective amination.

Step-by-Step Procedure:
  • Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a PTFE-lined septum cap.

  • Solids Addition: In a glovebox (or under a stream of nitrogen), add:

    • XPhos Pd G4 (13 mg)

    • NaOtBu (135 mg)

    • 1-Bromo-4-(4-chlorophenoxy)benzene (284 mg)

  • Inertion: Seal the vial. If outside a glovebox, evacuate and backfill with Argon three times.

  • Liquids Addition:

    • Add anhydrous Toluene (5.0 mL) via syringe.

    • Add Morpholine (105 µL) via microliter syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 60°C . Stir vigorously (800 rpm).

    • Checkpoint: The reaction mixture should turn from orange/red to a dark brown/black suspension over time.

    • Time: Monitor by TLC (10% EtOAc/Hexanes) at 2 hours. The starting material (Rf ~0.8) should disappear; the mono-aminated product (Rf ~0.4) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove insoluble salts and Palladium black. Rinse the pad with EtOAc (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify via silica gel flash chromatography.

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Yield Expectation: 85-95% as a pale yellow solid.

Quality Control & Validation

To confirm the protocol worked (i.e., the Chlorine is still there), use 1H NMR and 13C NMR .

  • Diagnostic Signal (Product): Look for the morpholine protons (approx. 3.1 ppm and 3.8 ppm).

  • Selectivity Check:

    • Integration of the aromatic region is critical.

    • The 4-chlorophenoxy ring protons should appear as two doublets (AA'BB' system) roughly between 6.9 and 7.3 ppm.

    • Failure Mode: If the Chlorine was also aminated, the aromatic region would shift significantly upfield due to the electron-donating nature of the second amine, and the mass spectrum would show M+Morpholine instead of M+Cl.

References

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.[2] Link (Foundational work establishing reactivity orders).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts. Journal of Organic Chemistry.[2] Link (Source for G3/G4 precatalyst protocols).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][3][4][5] Angewandte Chemie International Edition. Link (Review of Aryl Chloride reactivity, confirming the need for higher energy/activity to break C-Cl vs C-Br).

  • BenchChem. (2025).[5] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.Link (General reactivity trends).

Sources

Application

Application Note: Chemo-Selective Lithiation of 1-Bromo-4-(4-chlorophenoxy)benzene

Abstract & Scope This application note details the protocol for the chemo-selective lithiation of 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 18306-31-3) at the bromine site using n-butyllithium (n-BuLi). The resulting inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the chemo-selective lithiation of 1-Bromo-4-(4-chlorophenoxy)benzene (CAS: 18306-31-3) at the bromine site using n-butyllithium (n-BuLi). The resulting intermediate, [4-(4-chlorophenoxy)phenyl]lithium , is a critical scaffold in the synthesis of pharmaceutical intermediates and agrochemicals, particularly for downstream Suzuki-Miyaura coupling agents (e.g., boronic acids).

The core challenge addressed in this guide is the kinetic differentiation between the C-Br and C-Cl bonds. By strictly controlling temperature and solvent conditions, researchers can exclusively target the bromine atom for Lithium-Halogen Exchange (Li-HE) while preserving the chlorine substituent and the ether linkage.

Mechanistic Principles

Kinetic Selectivity (The "Halogen Dance")

The success of this reaction relies on the hierarchy of lithium-halogen exchange rates: I > Br > Cl >> F .

  • C-Br Bond: Weaker bond dissociation energy (~68 kcal/mol) allows for rapid exchange with n-BuLi at cryogenic temperatures (-78°C).

  • C-Cl Bond: Stronger bond (~81 kcal/mol). At -78°C, the rate of exchange at the chlorine site is negligible compared to bromine.

  • Ether Linkage: The phenoxy group is electron-donating by resonance but electron-withdrawing by induction. The ether oxygen coordinates weakly with lithium, potentially stabilizing the intermediate, but the linkage itself is inert to n-BuLi under these conditions.

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the butyl anion on the bromine atom (halogen-philic attack), generating butyl bromide and the aryllithium species.

ReactionScheme Substrate 1-Bromo-4-(4-chlorophenoxy)benzene Intermediate [4-(4-chlorophenoxy)phenyl]lithium (Stable at -78°C) Substrate->Intermediate THF, -78°C Li-Br Exchange nBuLi n-BuLi (1.05 eq) nBuLi->Intermediate Reagent Product Functionalized Product Intermediate->Product Quench with E+ Electrophile Electrophile (E+) (e.g., B(OMe)3, CHO) Electrophile->Product

Figure 1: Reaction pathway demonstrating the selective lithiation and subsequent trapping.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationCritical Note
Substrate 1-Bromo-4-(4-chlorophenoxy)benzenePurity >98%; Dry under vacuum if hygroscopic.
Reagent n-Butyllithium (n-BuLi)1.6 M or 2.5 M in Hexanes. Must be titrated before use.
Solvent Tetrahydrofuran (THF)Anhydrous, inhibitor-free. Water content <50 ppm.
Atmosphere Nitrogen (N2) or Argon (Ar)Positive pressure required.
Vessel 3-Neck Round Bottom FlaskOven-dried at 120°C overnight.
Step-by-Step Methodology
Phase 1: Setup and Solvation
  • Assembly: Assemble a 3-neck flask with a magnetic stir bar, rubber septum, nitrogen inlet, and a low-temperature thermometer. Flame-dry the apparatus under vacuum and backfill with N2 (repeat 3x).

  • Dissolution: Add 1-Bromo-4-(4-chlorophenoxy)benzene (1.0 equiv) to the flask.

  • Solvent Addition: Cannulate anhydrous THF into the flask. Recommended concentration: 0.1 M to 0.2 M .

    • Why: High dilution prevents aggregation of lithiated species and localized overheating during addition.

Phase 2: Cryogenic Lithiation (The Critical Step)
  • Cooling: Submerge the flask in a Dry Ice/Acetone bath . Allow the internal temperature to stabilize at -78°C .

  • Addition: Add n-BuLi (1.05 equiv) dropwise via syringe over 15–20 minutes.

    • Control: Monitor internal temperature.[1] Do not allow T > -70°C .

    • Observation: The solution may change color (often colorless to light yellow/orange) indicating formation of the aryl-lithium species.

  • Equilibration: Stir at -78°C for 30 to 45 minutes .

    • Note: Do not extend beyond 60 minutes. While the C-Cl bond is stable, long residence times increase the risk of scrambling or benzyne formation via ortho-deprotonation.

Phase 3: Electrophilic Trapping
  • Addition of Electrophile: Add the electrophile (e.g., Triisopropyl borate for boronic acid synthesis, or DMF for aldehyde) (1.2 – 1.5 equiv) dropwise.

    • Note: If the electrophile is a solid, dissolve it in minimal anhydrous THF first.

  • Warming: Keep at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 1–2 hours.

Phase 4: Quench and Workup
  • Quench: Carefully add saturated aqueous NH4Cl (or 1M HCl if making boronic acid) to quench residual organolithiums.

  • Extraction: Extract with Ethyl Acetate or Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

Workflow Visualization

Workflow start Start: Dry 3-Neck Flask (N2 Atmosphere) dissolve Dissolve Substrate in THF (Conc: 0.15 M) start->dissolve cool Cool to -78°C (Dry Ice / Acetone) dissolve->cool add_li Add n-BuLi Dropwise (Maintain T < -70°C) cool->add_li wait Stir 30-45 mins (Kinetic Control) add_li->wait add_elec Add Electrophile (e.g., Borate, DMF) wait->add_elec warm Warm to Room Temp (1-2 Hours) add_elec->warm quench Quench (aq. NH4Cl/HCl) warm->quench

Figure 2: Operational workflow for the lithiation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Wet THF or n-BuLi degraded.Distill THF over Na/Benzophenone. Titrate n-BuLi using diphenylacetic acid or 1,10-phenanthroline.
Chlorine Loss (Des-chloro) Temperature too high (> -60°C).Ensure strict -78°C control. Check thermometer calibration.
Benzyne Formation "Ortho" protons are acidic; T too high.Keep reaction time < 60 mins at -78°C. Avoid allowing T to rise before electrophile addition.
Wurtz Coupling (Dimer) Alkyl halide byproduct reacting.Ensure efficient stirring and slow addition of n-BuLi to prevent local concentration hotspots.

Safety Considerations (E-E-A-T)

  • Pyrophoric Hazard: n-Butyllithium is pyrophoric. It ignites on contact with air. Always use a long needle and syringe techniques (positive pressure) for transfer. Have a bucket of sand or Class D fire extinguisher nearby.

  • Solvent Safety: THF can form peroxides. Test for peroxides before distillation.

  • Toxicity: Halogenated aromatics are potential irritants and environmental toxins.[2] Handle in a fume hood.

References

  • Context: Describes the downstream synthesis of boronic acids from halo-benzene precursors using lithi
  • Organic Syntheses. (2004). Lithium-Halogen Exchange. Org. Synth. 2004, 81, 89. Context: General authoritative protocols for halogen-lithium exchange selectivity.
  • Google Patents. (2019). CN110054642A - Preparation method of 4-chlorophenylboronic acid. Retrieved from Context: Validates the industrial relevance and specific conditions (THF, low temp) for this specific scaffold.
  • Context: Safety data regarding the handling of mixed-halogen
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Textbook authority on the kinetics of Lithium-Halogen exchange (I > Br > Cl).

Sources

Technical Notes & Optimization

Troubleshooting

Catalysis Support Hub: Optimizing Ullmann Diaryl Ether Synthesis

Status: Active | Topic: Cu-Catalyzed C-O Coupling | Tier: Advanced Welcome, Colleague. You are likely here because your Ullmann coupling is suffering from one of three classic failures: the reaction is stalled (low conve...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Cu-Catalyzed C-O Coupling | Tier: Advanced

Welcome, Colleague. You are likely here because your Ullmann coupling is suffering from one of three classic failures: the reaction is stalled (low conversion), the mixture has turned into an intractable black tar (phenol oxidation), or you are unable to couple sterically hindered partners.

The "Classic" Ullmann reaction (copper bronze,


) is obsolete for delicate pharmaceutical intermediates. This guide focuses exclusively on the Modified Ullmann Reaction , utilizing ligand-accelerated catalysis (LAC) to achieve yields at 

.

Module 1: The Engine (Catalyst & Ligand Selection)

Q: My reaction is sluggish despite using 10 mol% CuI. Why isn't the catalyst working? A: Copper(I) salts alone often aggregate into inactive clusters or disproportionate into Cu(0) and Cu(II). You are likely missing the Ligand Effect .

In the modified Ullmann, the ligand serves two critical roles:

  • Solubilization: It keeps the Cu(I) species soluble in organic solvents.

  • Modulation: It increases the electron density on the metal center, facilitating the rate-limiting step: Oxidative Addition of the aryl halide.

Recommendation: Switch to a bidentate ligand system immediately. Do not rely on "ligand-free" conditions unless your substrate is highly activated.

Ligand Selection Matrix
Ligand ClassSpecific LigandBest Use CaseKey Reference
Amino Acids N,N-Dimethylglycine (DMG) General purpose. Excellent for aryl iodides & bromides.
Diketonates TMHD (2,2,6,6-tetramethylheptane-3,5-dione)High-speed acceleration. Good for electron-rich aryl halides.[1]
Pyridines Picolinic Acid Steric Hindrance. Best for ortho-substituted phenols.
Phenanthrolines 1,10-Phenanthroline Robust, classic ligand. Good for large-scale batches.
Visualizing the Mechanism

Understanding the cycle helps you pinpoint where your reaction is failing.

UllmannCycle cluster_fail Common Failure Points Start Cu(I) Precursor (CuI) ActiveCat L-Cu(I) Active Species Start->ActiveCat + Ligand OxAdd Oxidative Addition (Rate Limiting) [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Ar-X LigandEx Ligand Exchange (Base Assisted) [L-Cu(III)-Ar-OPh] OxAdd->LigandEx + Ar-OH / Base RedElim Reductive Elimination Product Release LigandEx->RedElim - HX RedElim->ActiveCat Regeneration

Caption: The Ligand-Accelerated Catalytic Cycle. Note that Oxidative Addition (Red) is usually the bottleneck for electron-rich aryl halides.

Module 2: The Environment (Base & Solvent)

Q: I switched to


 to be "greener," but my yield dropped to zero. Why? 
A:  Ullmann coupling is strictly governed by the Base/Solvent Compatibility Rule . The base must be strong enough to deprotonate the phenol but matched to the solvent's polarity to ensure solubility without killing the catalyst.
  • The Cesium Effect: In non-polar solvents (Toluene, Dioxane), Potassium salts are insoluble. You must use Cesium Carbonate (

    
    ). The large Cesium cation effectively solubilizes the carbonate/phenoxide, allowing the reaction to proceed on the surface of the base.
    
  • The Polar Alternative: If you use DMSO or DMF, you can use cheaper bases like

    
     because the solvent dissolves the inorganic salt.
    
The Compatibility Table
SolventRecommended BaseTemperature RangeNotes
DMSO


Best for Hindered Substrates. High polarity stabilizes intermediates.
Dioxane


Standard for Ma/Cai conditions. Good for general screening.
Toluene


Good for non-polar substrates. Requires efficient stirring.
DMF


Risk of decomposition at high temps. Use dry DMF.

Module 3: Troubleshooting & Diagnostics

Q: My reaction mixture turned dark blue/green immediately. Is this normal? A: No. A blue/green hue typically indicates Copper(II) formation due to oxidation.

  • Cause: Oxygen leakage. The active catalytic species is Cu(I).[1][2][3][4][5] Oxygen oxidizes the catalyst to Cu(II), shutting down the cycle and often causing oxidative homocoupling of your phenol (forming biphenols).

  • Fix: You must degas your solvent (sparge with Argon for 15 mins) and run under an inert atmosphere.

Q: Can I use Aryl Chlorides? A: Generally, no . Aryl chlorides are too inert for standard Ullmann conditions.

  • Fix: Switch to Aryl Iodides (most reactive) or Aryl Bromides. If you must use a chloride, you need specialized ligands (like oxalamides) and higher temperatures (

    
    ).
    
Troubleshooting Flowchart

Troubleshooting Start Low Yield / No Reaction CheckColor Check Color Start->CheckColor BlueGreen Blue/Green? CheckColor->BlueGreen RedBrown Red/Brown/Clear? CheckColor->RedBrown Oxidation O2 Leak / Catalyst Death Action: Degas Solvents BlueGreen->Oxidation CheckHalide Check Aryl Halide RedBrown->CheckHalide IsChloride Is it Ar-Cl? CheckHalide->IsChloride IsIodide Is it Ar-I / Ar-Br? CheckHalide->IsIodide SwitchHalide Switch to Ar-I or use Pd-catalysis IsChloride->SwitchHalide CheckSterics Check Sterics IsIodide->CheckSterics Hindered Ortho-substituents? CheckSterics->Hindered UnHindered Standard Substrate? CheckSterics->UnHindered UsePico Action: Use Picolinic Acid + DMSO/K3PO4 Hindered->UsePico UseMa Action: Use DMG Ligand + Dioxane/Cs2CO3 UnHindered->UseMa

Caption: Diagnostic logic tree for isolating reaction failures.

Module 4: Standard Operating Protocols (SOP)

Do not reinvent the wheel. Use these two validated protocols as your starting point.

Protocol A: The "Buchwald/Maiti" Method (For Hindered/Difficult Substrates)

Best for: Ortho-substituted phenols, sterically crowded aryl halides.

  • Charge: To a screw-cap vial equipped with a magnetic stir bar, add:

    • CuI (10 mol%)[6]

    • Picolinic Acid (20 mol%)

    • 
       (2.0 equiv, anhydrous, finely ground)
      
    • Aryl Iodide (1.0 equiv)

    • Phenol (1.2 equiv)

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add DMSO (concentration 1.0 M relative to halide) via syringe.

  • React: Stir vigorously at 80--90°C for 12--24 hours.

  • Workup: Dilute with Ethyl Acetate/Water. Wash organic layer with water (to remove DMSO). Dry and concentrate.

Protocol B: The "Ma" Method (General Purpose)

Best for: Electron-deficient aryl bromides/iodides, standard phenols.

  • Charge: To a reaction tube, add:

    • CuI (10 mol%)[6]

    • N,N-Dimethylglycine hydrochloride (30 mol%)

    • 
       (2.0 equiv)
      
    • Aryl Bromide (1.0 equiv)

    • Phenol (1.2 equiv)

  • Seal & Purge: Evacuate and backfill with Argon.

  • Solvent: Add 1,4-Dioxane (concentration 0.5 M).

  • React: Heat to 90°C (for Iodides) or 110°C (for Bromides) for 16-24 hours.

References
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Maiti, D., & Buchwald, S. L. (2010).[7] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Link

  • Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002).[3] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. Link

  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004).[3] Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Iodides and Bromides.[1][5] Chemistry – A European Journal, 10(22), 5607–5622. Link

Sources

Optimization

preventing homocoupling side reactions in diaryl ether synthesis

Topic: Preventing Homocoupling Side Reactions Executive Summary In the synthesis of diaryl ethers, "homocoupling" refers to the undesirable formation of symmetrical biaryls (Ar-Ar) instead of the target ether (Ar-O-Ar')....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Homocoupling Side Reactions

Executive Summary

In the synthesis of diaryl ethers, "homocoupling" refers to the undesirable formation of symmetrical biaryls (Ar-Ar) instead of the target ether (Ar-O-Ar'). This side reaction is mechanistically distinct depending on whether you are employing Copper-mediated oxidative coupling (Chan-Lam) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig) .

This guide provides a root-cause analysis and actionable protocols to suppress these pathways, ensuring high chemoselectivity.

Module 1: The Chan-Lam Interface (Copper/Boronic Acids)

High Risk Area: Oxidative Homocoupling of Boronic Acids.

In Chan-Lam coupling, the reaction requires an oxidant (often atmospheric


) to regenerate the Cu(II) species. However, Cu(II) is also an excellent catalyst for the oxidative homocoupling of aryl boronic acids (the Glaser-Hay equivalent for boron), leading to significant yield loss.
The Mechanistic Divergence

The critical control point is the competition between the phenol (nucleophile) interception of the Cu-species and the transmetallation of a second boronic acid molecule.

ChanLam_Divergence Start Cu(II)-X Species Transmet Transmetallation (Ar-B(OH)2) Start->Transmet Intermed [Cu(II)-Ar] Intermediate Transmet->Intermed Phenol Path A: Phenol Coordination (Desired) Intermed->Phenol Fast O-Coordination SecondBoron Path B: 2nd Boronic Acid (Side Reaction) Intermed->SecondBoron Excess Boronic Acid Product Ar-O-Ar' (Diaryl Ether) Phenol->Product Reductive Elimination SideProduct Ar-Ar (Biaryl Homocouple) SecondBoron->SideProduct Oxidative Coupling

Figure 1: Kinetic bifurcation in Chan-Lam coupling. Path B dominates when local concentration of boronic acid is high relative to the phenol.

Protocol A: Syringe Pump Addition (The "Starvation" Method)

To prevent Path B (above), you must maintain a low steady-state concentration of the aryl boronic acid.

  • Setup: Dissolve the phenol (1.0 equiv), Cu(OAc)₂ (0.1–1.0 equiv), and Base (Pyridine/TEA, 2.0 equiv) in DCM or MeCN.

  • Oxidant: Open to air (drying tube) or

    
     balloon (1 atm).
    
  • Addition: Dissolve the Aryl Boronic Acid (1.5 equiv) in a separate volume of solvent.

  • Execution: Add the boronic acid solution via syringe pump over 4–6 hours .

  • Why this works: The rate of Phenol coordination (Path A) is generally first-order in phenol. By keeping Boronic Acid concentration low, the rate of the bimolecular homocoupling (Path B, second-order in Boron) drops exponentially relative to the cross-coupling.

Critical Reference: Evans, D. A., et al.[1] established the foundational mechanistic understanding that excess boronic acid in the presence of Cu(II) leads to biaryl formation [1].

Module 2: The Buchwald-Hartwig Interface (Palladium/Halides)

Moderate Risk Area: Reductive Homocoupling of Halides.

In Pd-catalyzed ether synthesis, homocoupling (2 Ar-X


 Ar-Ar) typically indicates a failure in the reductive elimination step of the C-O bond. If the Pd(II)-Ar-OR species is unstable or forms slowly, the catalyst may undergo disproportionation or react with another equivalent of oxidative addition product.
The "Ligand-First" Solution

The formation of C-O bonds is kinetically more difficult than C-N or C-C bonds. If the ligand is not bulky enough to force the C-O reductive elimination, the intermediate lingers, allowing side reactions.

Recommended Ligand Class: Bulky Biaryl Phosphines (e.g., RockPhos, tBuBrettPhos).

ParameterRecommendationScientific Rationale
Ligand RockPhos or tBuBrettPhos These ligands create a steric pocket that destabilizes the Pd(II) intermediate, accelerating C-O reductive elimination over bimolecular decomposition [2].
Pd Source [(allyl)PdCl]₂ or Pd(OAc)₂ Use a precatalyst that activates quickly. Avoid Pd(PPh3)4 as PPh3 is too small and promotes scrambling.
Solvent Toluene (anhydrous)Non-polar solvents often suppress ionic scrambling pathways that lead to homocoupling.
Temperature 90°C - 110°C High temperature is often required to overcome the activation energy for C-O bond formation.
Protocol B: The RockPhos System

Use this when observing Ar-Ar spots on TLC during standard couplings.

  • Charge: Reaction tube with Aryl Halide (1.0 equiv), Phenol (1.2 equiv),

    
     (2.0 equiv, finely ground).
    
  • Catalyst: Add [(allyl)PdCl]₂ (1-2 mol%) and RockPhos (2-4 mol%).

    • Note: A 1:1.5 or 1:2 Pd:Ligand ratio helps ensure the active species is ligated, preventing "ligand-free" Pd clusters which are notorious for homocoupling.

  • Atmosphere: Evacuate and backfill with Argon (x3). Oxygen is fatal here.

  • Solvent: Add Toluene (0.2 M concentration).

  • Heat: 100°C for 16h.

Module 3: Troubleshooting Matrix

Use this decision logic to diagnose your specific side-reaction profile.

Troubleshooting_Matrix Start Identify Major Impurity ImpurityType Impurity Type? Start->ImpurityType Homo Biaryl (Ar-Ar) ImpurityType->Homo Ar-Ar Found Reduced Dehalogenation (Ar-H) ImpurityType->Reduced Ar-H Found NoRxn Starting Material Only ImpurityType->NoRxn CouplingType Coupling Method? Homo->CouplingType ChanLam Chan-Lam (Cu) CouplingType->ChanLam Buchwald Buchwald (Pd) CouplingType->Buchwald Sol_CL SOLUTION: 1. Syringe Pump Addition 2. Reduce O2 pressure 3. Switch to Anhydrous conditions ChanLam->Sol_CL Sol_BH SOLUTION: 1. Switch to RockPhos/tBuBrettPhos 2. Increase Ligand:Pd ratio 3. Switch solvent to Toluene Buchwald->Sol_BH

Figure 2: Diagnostic workflow for impurity analysis.

Frequently Asked Questions (FAQ)

Q1: I am using the Chan-Lam method, and I see 40% homocoupling of my boronic acid. Can I just add more boronic acid to compensate? A: Adding more boronic acid often exacerbates the problem. The homocoupling reaction is second-order with respect to the boronic acid. Increasing the initial concentration accelerates the side reaction faster than the product formation. Correction: Use the Syringe Pump Addition method (Protocol A) to keep the instantaneous concentration of boronic acid near zero, forcing the catalyst to cycle through the phenol [3].

Q2: In my Palladium coupling, I see the aryl halide converting to the biaryl. Is my base too strong? A: It is likely not the base strength, but the catalyst speciation. If you are using simple phosphines (like


) or bidentates like BINAP for ether synthesis, the reductive elimination of the C-O bond is too slow. The Pd intermediate has time to undergo disproportionation or cluster formation.
Correction: Switch to RockPhos  or tBuBrettPhos . These ligands are specifically designed to be bulky enough to "squeeze" the product out (reductive elimination) immediately after the phenol binds [2].

Q3: Can I use Copper metal (


) for Ullmann coupling to save money? 
A:  You can, but 

often requires harsh temperatures (>150°C) which promotes radical homocoupling pathways. Modern Ullmann-type ethers are best synthesized using CuI (10 mol%) with ligands like picolinic acid or phenanthroline at lower temperatures (80-100°C), which maintains a tighter coordination sphere and suppresses homocoupling [4].
References
  • Evans, D. A. , Katz, J. L., & West, T. R. (1998).[1] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[2] An oxidative coupling.[1][3][4] Tetrahedron Letters, 39(19), 2937-2940.

  • Burgos, C. H. , Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326.

  • Qiao, J. X. , & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][5][3][2][6] Synthesis, 2011(06), 829-856.

  • Ma, D. , & Cai, Q. (2003).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Organic Letters, 5(21), 3799-3802.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-4-(4-chlorophenoxy)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 1-Bromo-4-(4-chlorophenoxy)benze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 1-Bromo-4-(4-chlorophenoxy)benzene (CAS No. 30427-95-3)[1].

Because this diaryl ether is predominantly synthesized via the copper-catalyzed Ullmann coupling of 4-chlorophenol and 1,4-dibromobenzene[2], crude reaction mixtures are notoriously complex. They typically contain unreacted starting materials, highly non-polar diarylated side-products, and residual copper catalyst complexes[3]. This guide provides field-proven, self-validating protocols to help you isolate your target compound at >99% purity for downstream drug development applications.

Purification Workflow Overview

Workflow Crude Crude Reaction Mixture (Product + Impurities) Workup Aqueous Workup & Filtration (Remove Cu catalyst & salts) Crude->Workup Add EtOAc/H2O Organic Organic Phase (Product, unreacted phenols/halides) Workup->Organic Phase Separation BaseWash Alkaline Wash (NaOH) (Remove unreacted phenols) Organic->BaseWash Extract Chromatography Silica Gel Flash Chromatography (Hexanes/EtOAc Eluent) BaseWash->Chromatography Concentrate Fractions Product-Rich Fractions (Remove halobenzene impurities) Chromatography->Fractions Elute Recrystallization Recrystallization (Ethanol or Hexanes) Fractions->Recrystallization Evaporate Pure Pure 1-Bromo-4-(4-chlorophenoxy)benzene (>99% Purity) Recrystallization->Pure Filter & Dry

Purification workflow for 1-Bromo-4-(4-chlorophenoxy)benzene from crude Ullmann coupling mixtures.

Section 1: Troubleshooting Guide & FAQs

Q1: My crude reaction mixture has a stubborn blue/green tint. How do I remove the residual copper catalyst? A1: The blue/green tint indicates the presence of soluble copper(II) complexes. Copper residues can catalyze unwanted oxidation during concentration or interfere with downstream biological assays. Causality & Fix: Wash the organic layer with 10% aqueous ammonium hydroxide (NH₄OH) or 0.5 M EDTA. These reagents act as strong bidentate/polydentate chelators, displacing the organic ligands from the copper ions and forcing the resulting coordination complexes entirely into the aqueous phase[2].

Q2: NMR analysis shows significant unreacted 4-chlorophenol. How can I remove it without losing my product? A2: 4-chlorophenol is slightly acidic (pKa ~ 9.4). Causality & Fix: Washing the organic layer with a 1M NaOH solution deprotonates the phenol into a highly water-soluble sodium phenoxide salt. Because 1-Bromo-4-(4-chlorophenoxy)benzene lacks acidic protons, it remains highly lipophilic and stays in the organic phase. This simple liquid-liquid extraction effectively partitions the impurity away from your product.

Q3: I am struggling to separate the product from unreacted 1,4-dibromobenzene via column chromatography. What are the optimal conditions? A3: 1,4-dibromobenzene is highly non-polar and elutes very closely to your product. Causality & Fix: The ether oxygen in 1-Bromo-4-(4-chlorophenoxy)benzene provides a slight dipole moment, making it marginally more polar than the dibromobenzene. Use a highly non-polar eluent system (e.g., 100% hexanes transitioning slowly to 98:2 hexanes/ethyl acetate) on fine silica gel (230–400 mesh)[4][5]. The dibromobenzene will elute first.

Q4: How do I achieve >99% purity for preclinical drug development? A4: Column chromatography alone is rarely sufficient for >99% purity due to co-eluting trace isomers. Causality & Fix: Perform a final recrystallization from ethanol or a hexanes/ethyl acetate mixture. The slow formation of the diphenyl ether crystal lattice naturally excludes structurally dissimilar impurities, acting as a highly selective final polishing step[6].

Troubleshooting Issue Impurity Detected in NMR/HPLC Type Identify Impurity Type Issue->Type Cu Blue/Green Tint (Copper Residue) Type->Cu Phenol Unreacted Phenol (e.g., 4-chlorophenol) Type->Phenol Halide Unreacted Aryl Halide (e.g., 1,4-dibromobenzene) Type->Halide FixCu Ammonia/EDTA Wash or Celite Filtration Cu->FixCu FixPhenol 1M NaOH Wash or Base Extraction Phenol->FixPhenol FixHalide Silica Gel Column (Hexanes:EtOAc 98:2) Halide->FixHalide

Diagnostic troubleshooting tree for common impurities in diphenyl ether synthesis.

Section 2: Detailed Experimental Protocols
Protocol A: Aqueous Quenching and Copper Chelation

Objective: Remove inorganic salts, copper catalysts, and unreacted phenols.

  • Dilution: Dilute the crude Ullmann reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product).

  • Filtration: Filter the diluted mixture through a tightly packed pad of Celite to remove insoluble copper oxides/salts[2]. Rinse the pad with additional EtOAc.

  • Chelation Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of 10% aqueous NH₄OH. Shake vigorously for 2-3 minutes, venting frequently. The aqueous layer will turn deep blue as the

    
     complex forms.
    
  • Base Wash: Separate the organic layer and wash it with 1M NaOH (3 × 30 mL) to extract unreacted 4-chlorophenol.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any emulsions.

  • Self-Validation Check: Acidify a small aliquot of the final NaOH aqueous wash with 1M HCl and extract with EtOAc. Spot this on a TLC plate (UV 254 nm). The absence of a spot confirms complete removal of the unreacted phenol.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the target diphenyl ether from non-polar organic impurities.

  • Preparation: Dry the organic phase from Protocol A over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil/solid.
    
  • Dry Loading: Dissolve the crude material in a minimal amount of Dichloromethane (DCM), add 3 mass equivalents of silica gel, and evaporate to a free-flowing powder. Causality: Dry loading prevents band broadening and tailing, which is critical when separating closely eluting non-polar compounds[5].

  • Column Packing: Pack a column with 230–400 mesh silica gel using 100% hexanes.

  • Elution: Load the dry powder onto the column. Elute with 100% hexanes for 3 column volumes (CV) to flush out unreacted 1,4-dibromobenzene. Gradually increase polarity to 98:2 Hexanes/EtOAc to elute the product.

  • Self-Validation Check: Monitor fractions via TLC (100% Hexanes). The target compound will elute at an

    
     of ~0.45. Ensure fractions containing the faster-eluting dibromobenzene (
    
    
    
    ~0.65) are discarded.
Protocol C: Final Polishing via Recrystallization

Objective: Achieve >99% purity for analytical or preclinical use.

  • Dissolution: Combine and concentrate the pure fractions from Protocol B. Dissolve the resulting solid in a minimum volume of boiling ethanol (approx. 3-5 mL per gram of product)[6].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Causality: Rapid cooling traps impurities within the crystal lattice; slow cooling ensures thermodynamic control, yielding a highly ordered, pure crystal.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize yield. Collect the crystals via vacuum filtration and wash with a small volume of ice-cold ethanol.

  • Self-Validation Check: Dry the crystals under high vacuum. A sharp melting point range (<1.5 °C variance) and a clean baseline in a 1H-NMR spectrum validate the absolute purity of the self-assembled crystal structure.

Section 3: Quantitative Data & Specifications
ParameterValue / SpecificationTroubleshooting Impact
Molecular Weight 283.55 g/mol [1]Target mass for LC-MS (

peak will show characteristic isotopic splitting ~282/284/286 due to Br and Cl isotopes).

Value (Product)
~0.45 (100% Hexanes)Critical for tracking the product during flash chromatography.

Value (Impurity)
~0.65 (1,4-dibromobenzene)Indicates the need for a highly non-polar, slow gradient elution[4].
Solubility Profile Soluble in EtOAc, DCM, Et₂O; Insoluble in H₂ODictates solvent choices for liquid-liquid extraction.
Phenol pKa ~9.4 (4-chlorophenol)Justifies the use of 1M NaOH (pH ~14) to force the impurity into the aqueous phase.
Expected Yield 65% - 85%Yields <60% indicate incomplete Ullmann coupling or excessive loss during the recrystallization step.
References
  • [3] Google Patents. "US4564712A - Process for the preparation of diphenyl ethers". google.com. URL:

  • [5] National Institutes of Health. "Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents". nih.gov. URL: [Link]

  • [6] National Institutes of Health. "Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions". nih.gov. URL: [Link]

Sources

Optimization

Technical Support Center: NMR Sample Preparation for Halodiphenyl Ethers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of halodiphenyl ethers in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the knowledge to systematically overcome these issues, ensuring high-quality, reproducible spectral data.

Frequently Asked Questions (FAQs)

Q1: Why are halodiphenyl ethers often difficult to dissolve in common NMR solvents?

Halodiphenyl ethers, particularly those with multiple halogen substituents, possess a rigid, planar aromatic structure. This can lead to strong intermolecular π-π stacking and crystal lattice forces, making them resistant to dissolution. While they are generally non-polar to moderately polar, their solubility is not always predictable with simple "like-dissolves-like" rules. The specific halogenation pattern significantly influences the molecule's polarity and crystal packing energy.

Q2: What is the first-line solvent choice for a new halodiphenyl ether compound?

Deuterated chloroform (CDCl₃) is the most common starting point for many organic compounds due to its ability to dissolve a wide range of organic molecules, its relatively low cost, and its ease of removal after analysis.[1][2] If your compound is expected to be very non-polar, deuterated benzene (C₆D₆) is another excellent initial choice.[3][4]

Q3: What causes broad peaks in my NMR spectrum, and could it be a solubility issue?

Broad peaks in an NMR spectrum can stem from several factors. Poor solubility is a primary cause; if the compound is not fully dissolved, the sample is not homogenous, which leads to poor shimming and line broadening.[4][5][6] Other causes include:

  • Aggregation: Even when appearing visually dissolved, molecules can form small aggregates in solution, leading to slower tumbling and broader signals.[7] This is particularly relevant for planar aromatic systems.

  • High Concentration: An overly concentrated sample increases the solution's viscosity, which can broaden signals.[8][9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[5]

  • Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, such as rotamer interconversion, peaks can appear broad.[4]

Q4: Is it acceptable to use a non-deuterated solvent if my compound is insoluble in all deuterated options?

While not ideal, it is possible. Modern NMR spectrometers can perform experiments without a deuterium lock signal for short 1D experiments, though field stability may drift over longer acquisitions.[10][11] The primary challenge is the massive signal from the protonated solvent, which can obscure your compound's signals. Techniques like solvent suppression are necessary. A more common workaround is to dissolve the sample in the non-deuterated solvent and place a sealed capillary containing a deuterated solvent (e.g., D₂O or DMSO-d₆) inside the NMR tube to provide a lock signal.[12]

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This section provides a systematic approach to resolving solubility issues with your halodiphenyl ether samples.

Problem: My compound does not dissolve in CDCl₃.
Solution 1: Attempt Alternative Solvents

The first step is to test solubility in a range of deuterated solvents with varying polarities and properties.[4]

  • Rationale: Halodiphenyl ethers can have subtle electronic properties. Aromatic solvents like benzene-d₆ or toluene-d₈ can offer better solubility for aromatic compounds through π-stacking interactions and may also resolve signal overlap issues seen in CDCl₃.[3][13] For more polar analogues, solvents like acetone-d₆, acetonitrile-d₃, or the highly polar dimethyl sulfoxide-d₆ (DMSO-d₆) are effective.[2][5]

  • Workflow:

    • Start with a very small amount of your sample (~1 mg) in a vial.[9]

    • Add ~0.6 mL of the new deuterated solvent.

    • Vortex or sonicate to aid dissolution.

    • Visually inspect for clarity. If dissolved, this solvent is a good candidate.

Solution 2: Employ a Mixed Solvent System

If a single solvent fails, a binary mixture can often succeed.

  • Rationale: Adding a small amount of a more powerful polar solvent to a less polar one can dramatically increase solubility without significantly altering the chemical shifts of the analyte.[3][6][8] This approach disrupts the crystal lattice energy more effectively than a single solvent.

  • Common Mixtures:

    • CDCl₃ with a few drops of methanol-d₄ or DMSO-d₆.[3][8]

    • A 4:1 mixture of CDCl₃:CD₃OD is often effective for natural products and other complex organics.[8]

    • For highly non-polar compounds, a mixture of C₆D₆ and CD₂Cl₂ can be useful.

Solution 3: Utilize Variable Temperature (VT) NMR

Gently heating the sample can often provide the energy needed to overcome crystal lattice forces.

  • Rationale: For most neutral organic compounds, solubility increases with temperature.[14] Running the NMR experiment at an elevated temperature (e.g., 40-60 °C) can keep the compound in solution.[6] This also has the added benefit of potentially sharpening peaks for molecules undergoing slow conformational exchange.[4]

  • Caution:

    • Ensure your compound is thermally stable at the target temperature.

    • Be mindful of the solvent's boiling point (see Table 1). DMSO-d₆ is excellent for high-temperature studies due to its high boiling point.[1][3]

    • Always check the spectrometer's specifications for its operational temperature range.

Problem: My sample appears dissolved, but the spectrum has very broad or weak signals.

This often indicates aggregation or that the true solubility limit is very low.

Solution 1: Adjust Sample Concentration
  • Rationale: Overly concentrated samples can lead to aggregation and high viscosity.[7][9] Diluting the sample may break up aggregates and sharpen the lines. Conversely, if the sample is too dilute, the signal-to-noise ratio will be poor. Finding the optimal concentration is key.[5]

  • Workflow:

    • Acquire a spectrum at your current concentration.

    • Dilute the sample by 50% with additional solvent and re-acquire.

    • If peaks sharpen, you were likely dealing with aggregation. If the signal-to-noise becomes too low, you may need a more sensitive spectrometer or a longer acquisition time.

Solution 2: Use a Different Solvent Class
  • Rationale: Aromatic solvents like benzene-d₆ can disrupt the π-π stacking that often leads to aggregation in halogenated aromatic systems. Switching from a solvent like CDCl₃ to C₆D₆ may not only improve solubility but also break up aggregates, leading to a much sharper spectrum.[13]

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process for selecting a solvent and troubleshooting solubility issues.

Solvent_Selection_Workflow start Start: New Halodiphenyl Ether solubility_test Is compound expected to be non-polar or polar? start->solubility_test nonpolar Try CDCl3 or C6D6 solubility_test->nonpolar Non-polar polar Try Acetone-d6 or CD3CN solubility_test->polar Polar dissolved_q Does it dissolve completely? nonpolar->dissolved_q polar->dissolved_q yes Acquire NMR Spectrum dissolved_q->yes Yes no Proceed to Troubleshooting Guide dissolved_q->no No Troubleshooting_Workflow start Start: Poor Solubility step1 Try alternative polar/aromatic solvents (DMSO-d6, Toluene-d8) start->step1 check1 Soluble? step1->check1 step2 Use a mixed solvent system (e.g., CDCl3 + drops of DMSO-d6) check1->step2 No success Acquire High-Quality Spectrum check1->success Yes check2 Soluble? step2->check2 step3 Gently heat the sample (VT-NMR) (e.g., 40-60 °C in DMSO-d6) check2->step3 No check2->success Yes check3 Soluble & Stable? step3->check3 check3->success Yes fail Consider Advanced Techniques (Solid-State NMR, Different Synthesis) check3->fail No

Caption: Decision tree for troubleshooting poor sample solubility.

Data & Protocols

Table 1: Properties of Common Deuterated NMR Solvents

This table provides key data for selecting an appropriate solvent. Chemical shifts can vary slightly depending on temperature and solute. [15][16]

Solvent Formula Residual ¹H Shift (ppm) ¹³C Shift (ppm) Boiling Point (°C) Key Characteristics
Chloroform-d CDCl₃ 7.26 (singlet) 77.2 (triplet) 61.2 Excellent general-purpose solvent for non-polar to moderately polar compounds. [1][2]
Benzene-d₆ C₆D₆ 7.16 (singlet) 128.4 (triplet) 80.1 Good for aromatic compounds; can induce significant shifts (ASIS effect). [13]
Acetone-d₆ (CD₃)₂CO 2.05 (pentet) 29.9, 206.7 56.5 A more polar aprotic solvent. [2]
Acetonitrile-d₃ CD₃CN 1.94 (pentet) 1.4, 118.7 81.6 Moderately polar; good for nitrogen-containing compounds. [17]
Methanol-d₄ CD₃OD 3.31 (pentet), 4.87 (OH) 49.1 (septet) 64.7 Polar protic solvent; will exchange with labile protons (OH, NH). [3][18]
Dimethyl Sulfoxide-d₆ (CD₃)₂SO 2.50 (pentet) 39.5 (septet) 189 Highly polar aprotic solvent; excellent for poorly soluble compounds and high-T experiments. [1][5]
Toluene-d₈ C₇D₈ 2.09, 6.98, 7.00, 7.09 20.4, 125.5, 128.3, 129.2, 137.9 110.6 Aromatic solvent with a wider liquid range than benzene. [3]

| D₂O | D₂O | ~4.8 | - | 101.4 | For water-soluble compounds; used to identify exchangeable protons. [5]|

Experimental Protocol: Sample Preparation Using a Mixed Solvent and Heating

This protocol details the steps for preparing an NMR sample of a challenging halodiphenyl ether.

Objective: To achieve complete dissolution of a poorly soluble halodiphenyl ether for high-resolution NMR analysis.

Materials:

  • Halodiphenyl ether sample (2-5 mg for ¹H NMR)

  • High-quality NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Deuterated Chloroform (CDCl₃)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small sample vial (e.g., 1-dram)

  • Vortex mixer

  • Heat gun or temperature-controlled water bath

Procedure:

  • Initial Weighing: Accurately weigh 2-5 mg of your halodiphenyl ether into the small sample vial. Preparing the sample in a separate vial before transferring it to the NMR tube allows for more effective mixing and visual confirmation of dissolution. [19]2. Primary Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial.

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 30-60 seconds. Observe the solution against a bright background. If solid particles remain, proceed to the next step.

  • Co-Solvent Addition: Using a clean pipette, add DMSO-d₆ dropwise to the vial. Add one drop at a time, capping and vortexing after each addition. Often, only 1-3 drops (10-50 µL) are needed to achieve solubility. [3][12]5. Gentle Heating (If Necessary): If the sample is still not fully dissolved, gently warm the vial to approximately 40-50 °C using a heat gun (with caution, from a distance) or a water bath for 1-2 minutes. [8][12]Vortex again while warm. Allow the sample to cool to room temperature to check for precipitation. If it remains clear, you have a stable solution.

  • Sample Filtration and Transfer: If any particulate matter remains, it must be filtered to prevent poor shimming. [9][19]Place a small plug of cotton wool into a Pasteur pipette and filter the solution directly into the clean, dry NMR tube.

  • Final Checks: Ensure the liquid height in the NMR tube is adequate for the spectrometer (typically ~4-5 cm). [8]Wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer. [9]8. Spectrometer Setup: When running the experiment, consider acquiring the spectrum at an elevated temperature (e.g., 40 °C) if the compound showed any tendency to precipitate upon cooling. This ensures what you are measuring is fully in solution.

References
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Notre Dame. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • University of Toronto. (n.d.). Common NMR Solvents - Reference Data. [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • ACS Publications. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselectivity in Bromo-Chloro Arene Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Controlling site-selectivity in polyhalogenated arenes—specifically those bearing both bromide and chloride substituents—presents a signi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Controlling site-selectivity in polyhalogenated arenes—specifically those bearing both bromide and chloride substituents—presents a significant kinetic and thermodynamic challenge. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step workflows to help you achieve absolute chemocontrol in your syntheses.

📊 Quantitative Data: Catalyst & Ligand Selectivity Profiles

To establish a baseline for your experimental design, consult the following table summarizing how different catalyst architectures influence site-selectivity.

Catalyst / Ligand SystemReaction ClassTemp (°C)Major Reactive SiteSelectivity RatioMechanistic Causality
Pd-PEPPSI-IPentCl Kumada (KTC)0 to 25C–Br>99:1Extreme steric bulk of the NHC ligand restricts C–Cl oxidative addition at low thermal energy[1].
Pd-crotyl(tBuXPhos) Buchwald-Hartwig25 to 60C–Br>95:5Monoligated

active species strictly favors the lower BDE bond[2].
Pd/dppf Amination (Heteroarenes)80 to 100C–Cl~80:20 (Inverted)Bis-ligated

oxidative addition is driven by substrate polarity and LUMO coefficients[3].

🛠 Troubleshooting Guides & FAQs

FAQ 1: How do I achieve strict mono-coupling at the bromide without over-reacting the chloride?

The Challenge: The C–Br bond has a lower Bond Dissociation Energy (BDE) (~81 kcal/mol) compared to the C–Cl bond (~96 kcal/mol), making it the kinetically favored site. However, highly active catalysts often suffer from "over-coupling," where the catalyst immediately inserts into the C–Cl bond before the mono-coupled product can be isolated.

The Solution: Selectivity is dictated by the coordination state of the active palladium species. Bulky, electron-rich monophosphines (e.g., tBuXPhos) or highly hindered N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPentCl enforce a monoligated


 active species[1],[2]. This highly active but sterically encumbered species easily inserts into the weaker C–Br bond but faces a massive steric penalty when attempting to approach the stronger C–Cl bond at low temperatures.

OA_Selectivity Pd L1Pd(0) Catalyst Substrate Bromo-Chloro Arene Pd->Substrate Coordination Br_Add C-Br Oxidative Addition (Kinetically Favored) Substrate->Br_Add Bulky Monophosphines Low Temp Cl_Add C-Cl Oxidative Addition (Thermodynamically Favored) Substrate->Cl_Add Bidentate Ligands High Temp / Directed

Divergent oxidative addition pathways for bromo-chloro arenes based on catalyst and conditions.

🧪 Protocol: Chemoselective Mono-Coupling (C–Br Specific)

This protocol is a self-validating system; if the temperature is strictly maintained, over-coupling is mathematically suppressed by the activation energy (


) differential.
  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with the bromo-chloro arene (1.0 equiv), nucleophile (1.05 equiv), base (e.g.,

    
    , 2.0 equiv), and Pd-PEPPSI-IPentCl (2 mol%).
    
  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, 0.2 M). Seal with a PTFE-lined septum cap.

  • Cryo-Control (Critical Step): Transfer the vial to a fume hood and submerge in a cooling bath at 0 °C. The low temperature restricts the thermal energy, ensuring the catalyst can only overcome the lower

    
     barrier of the C–Br bond[1].
    
  • Reaction & Validation: Stir for 30 minutes. Self-Validation Checkpoint: Pull a 10

    
    L aliquot, quench in EtOAc/Water, and analyze via GC-MS. You should observe >95% conversion to the mono-coupled product with the C–Cl bond fully intact.
    
  • Quench: Once validated, quench the reaction with saturated aqueous

    
     to deactivate the catalyst and prevent C–Cl insertion during workup.
    
FAQ 2: How can I perform a one-pot sequential coupling (react Br, then Cl)?

The Challenge: Isolating the mono-coupled intermediate is time-consuming and reduces overall yield. You want to couple Nucleophile A to the bromide, and immediately couple Nucleophile B to the chloride in the same flask.

The Solution: Utilize a temperature-controlled transmetalation trigger. By using a single, highly robust catalyst (like Pd-crotyl(tBuXPhos) or Pd-PEPPSI), you can separate the two coupling events entirely by thermal input[1],[2].

Sequential_Coupling Start Bromo-Chloro Arene + Catalyst Step1 Add Nucleophile A (Temp: -20°C to 25°C) Start->Step1 Intermediate Mono-coupled Product (C-Cl bond intact) Step1->Intermediate Chemoselective C-Br Activation Step2 Add Nucleophile B (Temp: 60°C to 100°C) Intermediate->Step2 Final Di-coupled Asymmetric Arene Step2->Final C-Cl Activation

Workflow for one-pot sequential cross-coupling utilizing temperature-controlled transmetalation.

🧪 Protocol: One-Pot Sequential Double Amination
  • First Coupling (C–Br): Follow the mono-coupling protocol above using Amine A (1.0 equiv) and Pd-crotyl(tBuXPhos) (2 mol%) at 25 °C.

  • In-Situ Validation: Confirm complete consumption of the starting material via TLC or LC-MS. The reaction must be completely stalled at the mono-coupled intermediate.

  • Second Nucleophile Addition: Without quenching, unseal the vial under a positive flow of argon. Add Amine B (1.5 equiv) and additional base (1.5 equiv).

  • Thermal Activation: Ramp the heating block to 80 °C. The increased thermal energy provides the required activation energy for the catalyst to undergo oxidative addition into the stubborn C–Cl bond[2].

  • Completion: Stir for 4–12 hours until the intermediate is fully consumed, yielding the asymmetric di-aminated arene.

FAQ 3: Is it possible to reverse the selectivity and couple at the chloride first?

The Challenge: Inverting the innate selectivity (coupling C–Cl over C–Br) fights against the fundamental thermodynamics of bond strengths.

The Solution: While rare, inverted selectivity is possible, particularly in heteroarenes (e.g., 5-bromo-2-chloropyridine). The causality lies in Frontier Molecular Orbital (FMO) symmetry. The C2 position adjacent to a heteroatom is highly electron-deficient, resulting in a significantly larger LUMO coefficient at the C–Cl carbon[3].

To exploit this, switch from bulky monophosphines to bidentate phosphines (e.g., dppf) . Bidentate ligands form a bis-ligated


 complex. Unlike 

, which is primarily sensitive to raw BDE, the oxidative addition of

is highly sensitive to the electrostatic polarity and LUMO coefficients of the substrate, allowing it to selectively attack the more electrophilic C–Cl bond[3].
FAQ 4: Why does my Suzuki-Miyaura coupling show poor selectivity compared to Buchwald-Hartwig with the same ligand?

The Challenge: You successfully achieved perfect C–Br chemoselectivity in a Buchwald-Hartwig amination using a specific bidentate ligand. However, when you use the exact same ligand and substrate for a Suzuki-Miyaura coupling, you get a messy statistical mixture of products.

The Solution: You are experiencing the "Suzuki-Miyaura Anomaly." Suzuki couplings require basic, aqueous conditions, which are fundamentally different from the anhydrous conditions of aminations. Under Suzuki conditions, bidentate phosphine ligands can undergo partial in-situ oxidation to form bisphosphine mono-oxides[4].

This partial oxidation fundamentally changes the coordination environment of the palladium catalyst. The hemilabile nature of the oxidized ligand alters the effective coordination number of the active Pd species during oxidative addition, effectively overriding the ligand-controlled chemoselectivity you designed[4]. Recommendation: To restore selectivity in Suzuki couplings, avoid oxidation-prone bidentate ligands and switch to robust, bulky monophosphines (like XPhos) or NHC ligands that cannot form mono-oxides.

References

1.[4] Bisphosphine mono-oxides formed In situ explain the 'Suzuki-Miyaura anomaly' in chemoselective cross-couplings with Bromoaryl triflates. Digitellinc / American Chemical Society. URL: 2.[1] One-Pot Sequential Kumada-Tamao-Corriu Couplings of (Hetero)Aryl Polyhalides in the Presence of Grignard-Sensitive Functional Groups Using Pd-PEPPSI-IPentCl. PubMed / NIH. URL: 3.[2] Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. Organic Letters / ACS Publications. URL: 4.[3] Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ^13^C NMR Analysis of Para-Substituted Diphenyl Ethers

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists[1] Executive Summary Diphenyl ethers (DPEs) represent a privileged structural motif in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists[1]

Executive Summary

Diphenyl ethers (DPEs) represent a privileged structural motif in drug discovery, serving as the core scaffold for thyromimetics, triclosan derivatives, and various elastase inhibitors.[1] However, the ether oxygen linkage creates a unique electronic environment that complicates ^13^C NMR assignment, particularly at the quaternary ipso positions.[1]

This guide moves beyond standard spectral lists to provide a comparative analysis of electronic transmission across the ether bridge. We contrast the DPE scaffold with sulfur analogs (diphenyl sulfides) and quantify the impact of para-substitution (EWG vs. EDG) on chemical shifts.

Theoretical Framework: The Oxygen Bridge Anomaly[1]

To accurately interpret DPE spectra, one must first understand the "Gatekeeper" role of the central oxygen atom.[1] Unlike a methylene bridge (in diphenylmethane) or a sulfur bridge (in diphenyl sulfide), the ether oxygen possesses a unique combination of high electronegativity and efficient


 orbital overlap.[1]
Comparative Baseline: Ether (O) vs. Sulfide (S)

The following comparison highlights why DPEs exhibit distinct shielding patterns compared to their sulfur counterparts.

FeatureDiphenyl Ether (Ph-O-Ph)Diphenyl Sulfide (Ph-S-Ph)NMR Consequence
Hybridization

-like (Planar/Twisted)

-like (Pyramidal)
O-bridge allows greater

-delocalization.[1]
Electronegativity 3.44 (Pauling)2.58 (Pauling)C-1 (ipso) is significantly deshielded in DPE.[1]
Resonance Effect Strong (+R)Weak (+R)C-2 (ortho) and C-4 (para) are more shielded in DPE due to electron donation.[1]

Key Insight: In DPEs, the oxygen atom acts as a dual-channel transmitter.[1] It inductively withdraws electrons (


-bond) while simultaneously donating electron density into the ring (

-system).[1] This results in the characteristic C-1 (ipso) signal appearing deep downfield (~157 ppm), a diagnostic peak often confused with carbonyls or C=N bonds in complex mixtures.[1]
Product Performance: Substituent Effects (SCS)

This section provides quantitative data comparing the "performance" of the aromatic ring under different electronic loads. We compare the unsubstituted parent DPE against a strong Electron Withdrawing Group (EWG:


-Nitro) and a strong Electron Donating Group (EDG: 

-Methoxy).[1]
Table 1: Comparative ^13^C Chemical Shifts (

, ppm in CDCl3)
Carbon PositionUnsubstituted DPE

-Nitro-DPE
(EWG)

-Methoxy-DPE
(EDG)
Mechanistic Note
C-1 (Ipso to O) 157.3 163.2 (+5.[1]9)150.1 (-7.[1]2)Diagnostic Peak.[1] EWG deshields; EDG shields via resonance.[1]
C-2/6 (Ortho) 118.9118.5 (-0.[1]4)120.8 (+1.[1]9)Minimal change due to competing steric/electronic effects.[1]
C-3/5 (Meta) 129.8126.3 (-3.[1]5)115.0 (-14.[1]8)Strong shielding in EDG due to ortho-position relative to OMe.
C-4 (Para) 123.3142.8 (+19.5)155.8 (+32.5)**Attached to NO2 / **Attached to OMe.
C-1' (Other Ring) 157.3155.2 (-2.1)158.5 (+1.[1]2)Transmission Effect: The bridge dampens the effect on the distal ring.[1]

> Data Interpretation: Note the C-1' value (the ipso carbon on the other ring).[1] In


-Nitro-DPE, the C-1' shifts upfield by only ~2.1 ppm.[1] This proves that while the oxygen atom is a good resonance donor, it acts as an "electronic insulator," preventing the full transmission of the nitro group's withdrawal power to the second ring.[1]
Experimental Protocol: Self-Validating Workflow

To achieve the resolution required to distinguish C-1' from C-1 in substituted systems, standard "quick" ^13^C scans are insufficient due to the long relaxation times (


) of quaternary carbons.[1]
Protocol A: Quantitative ^13^C Acquisition

Use this protocol when accurate integration of quaternary carbons is required for ratio analysis.[1]

  • Sample Preparation:

    • Dissolve 30–50 mg of analyte in 0.6 mL CDCl3 (or DMSO-

      
       if nitro-substituted solubility is poor).[1]
      
    • Critical: Filter solution through a cotton plug into the NMR tube to remove particulates that broaden lines.[1]

  • Instrument Setup (Assuming 400 MHz / 100 MHz Carbon):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Reasoning: This decouples protons during acquisition (singlets) but turns off the NOE during the delay.[1] This eliminates NOE enhancement bias, allowing quaternary carbons to be integrated quantitatively.[1]

  • Parameter Optimization:

    • Spectral Width (SW): 240 ppm (covers -10 to 230 ppm).[1]

    • Relaxation Delay (D1): Set to 10–20 seconds .

    • Validation: The C-1 (ipso) signal intensity must be >50% of the protonated carbons.[1] If C-1 is tiny, increase D1.[1]

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Protocol B: Rapid Structural Assignment (DEPT/2D)

Use this for routine identification.

  • DEPT-135: Run to distinguish CH/CH3 (Up) from CH2 (Down). Quaternary carbons (C-1, C-4-substituted) will disappear.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set

      
       to 8 Hz.[1]
      
    • Look for correlations from H-2/6 (ortho protons) to C-1 .[1] This is the only way to definitively assign the ipso carbon if C-1 and C-1' are close in shift.[1]

Visualization: Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the critical ipso and para carbons in a substituted diphenyl ether.

G Start Unknown DPE Derivative Step1 1. Acquire 1D 13C {1H} (Check 150-165 ppm region) Start->Step1 Decision1 Are there peaks > 150 ppm? Step1->Decision1 PathA Yes: Likely C-1 (Ipso-O) or C-4 (Ipso-Subst) Decision1->PathA Detected PathB No: Check Pulse/Conc Decision1->PathB Absent Step2 2. Run DEPT-135 PathA->Step2 Result2 Peaks Disappear? (Quaternary Carbons) Step2->Result2 Step3 3. Run HMBC (Long Range) Result2->Step3 Analysis Correlate Ortho-H to Quaternary C Step3->Analysis Final Definitive Assignment: Distinguish Ring A vs Ring B Analysis->Final

Caption: Logical workflow for distinguishing quaternary ipso-carbons (C-1 vs C-1') using DEPT filtration and HMBC correlations.

References
  • Buchanan, G. W., et al. (1974).[1] "Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers." Canadian Journal of Chemistry, 52(5), 767-774.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for SCS additivity rules).

  • University of Wisconsin-Madison. "^13^C NMR Chemical Shift Tables and Substituent Effects." Reich Collection. [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1] (Source for specific p-Nitro/p-Methoxy DPE shifts). [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Bromochlorodiphenyl Ethers (BCDEs)

This guide details the mass spectrometry fragmentation patterns of Bromochlorodiphenyl Ethers (BCDEs) , also known as polybrominated/chlorinated diphenyl ethers (PXDEs). These mixed-halogenated compounds present unique a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of Bromochlorodiphenyl Ethers (BCDEs) , also known as polybrominated/chlorinated diphenyl ethers (PXDEs). These mixed-halogenated compounds present unique analytical challenges compared to their single-halogen analogs (PBDEs and PCDEs) due to the competing fragmentation kinetics of bromine and chlorine.

Executive Summary

Bromochlorodiphenyl ethers (BCDEs) are mixed-halogenated organic contaminants and structural analogs to PBDE flame retardants. Their analysis requires distinguishing between bromine (Br) and chlorine (Cl) substitution patterns.[1] This guide compares the two primary ionization modes—Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) —revealing that while ECNI offers superior sensitivity for trace detection, EI provides the structural "fingerprint" necessary for isomer differentiation via sequential halogen loss.

Core Comparison: EI vs. ECNI
FeatureElectron Ionization (EI)Electron Capture Negative Ionization (ECNI)
Primary Mechanism Hard ionization (70 eV); Radical cation formation (

)
Soft ionization; Resonance electron capture (

)
Dominant Signal Molecular ion (

) & Sequential halogen loss (

,

)
Halide ions (

) & Phenoxy anions
Selectivity Structural specific (Isomer differentiation)Class specific (High sensitivity for Br-compounds)
Key Limitation Lower sensitivity for high-mass congenersPoor structural elucidation;

signal often suppressed by

Technical Deep Dive: Fragmentation Mechanisms

Electron Ionization (EI) Pathways

In EI mode, fragmentation is governed by bond dissociation energies (BDE). The Carbon-Bromine bond (~276 kJ/mol) is weaker than the Carbon-Chlorine bond (~338 kJ/mol). Consequently, BCDEs exhibit a predictable sequential dehalogenation pattern.

  • Molecular Ion (

    
    ):  BCDEs produce a stable molecular ion. The isotope pattern is the first diagnostic tool; a compound with 1 Br and 1 Cl will show a distinct M, M+2, M+4 pattern (intensities approx. 3:4:1).
    
  • Primary Fragmentation (Loss of Br): The first fragment is almost exclusively

    
    . The loss of Cl from the molecular ion is kinetically unfavorable if Br is present.
    
  • Secondary Fragmentation (Loss of Cl vs. 2nd Br):

    • If multiple Br atoms exist, the second loss is likely another Br (

      
      ).
      
    • If only Cl remains, the pathway shifts to

      
      .
      
  • Dibenzofuran Formation: A critical rearrangement involves the loss of an ortho-halogen and a hydrogen (or two ortho-halogens) to form a halogenated dibenzofuran cation. This "intra-molecular cyclization" is a hallmark of diphenyl ether fragmentation.

ECNI Pathways

ECNI is highly electronegativity-dependent.

  • Bromine Dominance: The capture cross-section for Br is significantly higher than Cl. The base peak is almost always

    
     (
    
    
    
    79/81).
  • Suppression of Chlorine:

    
     (
    
    
    
    35/37) is rarely observed in the presence of Br.
  • Ether Cleavage: At higher source temperatures (>200°C), the ether bridge cleaves, yielding phenoxy anions (

    
    ). This is the only way to determine which ring holds the Cl atom in ECNI.
    
Visualization of Fragmentation Pathways

BCDE_Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) [C12H8BrCl O]+ Loss_Br [M - Br]+ (Primary Fragment) M_Ion->Loss_Br Favored (Weaker C-Br) Loss_Cl [M - Cl]+ M_Ion->Loss_Cl Rare/Minor Phenoxy Phenoxy Ions (ECNI Specific) M_Ion->Phenoxy ECNI Ether Cleavage Loss_Br_Cl [M - Br - Cl]+ (Biphenyl/Ether Core) Loss_Br->Loss_Br_Cl -Cl (Sequential) Dibenzofuran Halogenated Dibenzofuran (Cyclization Product) Loss_Br->Dibenzofuran -HCl / Cyclization key Solid Line: EI Pathway Dashed Line: ECNI Pathway

Caption: Figure 1. Competitive fragmentation pathways for a mono-bromo, mono-chloro diphenyl ether. Note the dominance of Br loss in EI and ether cleavage in ECNI.[2]

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the analysis of BCDEs in biological or environmental matrices, ensuring separation of isomers and accurate mass assignment.

Sample Preparation (Solid Phase Extraction)
  • Objective: Isolate BCDEs from lipid/matrix interferences.

  • Validation Step: Spike with

    
    -labeled BDE-47 surrogate prior to extraction to calculate recovery (Target: 60-120%).
    
  • Extraction: Soxhlet or Accelerated Solvent Extraction (ASE) using Hexane:DCM (1:1).

  • Cleanup: Multi-layer silica gel column (Acid/Base/Neutral) to remove lipids.

  • Fractionation: Florisil column. Elute Fraction 1 (PCBs) with Hexane; Elute Fraction 2 (BCDEs/PBDEs) with 15% DCM in Hexane.

GC-MS Instrument Configuration
  • Column: DB-5ms or equivalent (30m

    
     0.25mm 
    
    
    
    0.25µm).
    • Why: Non-polar phases separate congeners based on boiling point (halogen content).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

ParameterEI Settings (Structural ID)ECNI Settings (Trace Quant)
Source Temp 230°C200°C (Low) or 250°C (High)*
Electron Energy 70 eV~150-200 eV (Thermalization)
Reagent Gas N/AMethane (

) at 1.5-2.0 mL/min
Scan Range

50 - 800
SIM (

79, 81, 35, 37)

*Note: Use 250°C in ECNI if structural information (ether cleavage) is required; use 200°C for maximum sensitivity of


.
Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Detection Sample Sample Matrix (Tissue/Sediment) Spike Spike Internal Std (13C-BDE-47) Sample->Spike Extract Extraction (Hexane:DCM) Spike->Extract Cleanup Acid Silica Cleanup (Lipid Removal) Extract->Cleanup GC GC Separation (DB-5ms Column) Cleanup->GC EI EI Mode (Full Scan) GC->EI Unknown ID ECNI ECNI Mode (SIM Br-) GC->ECNI Quantitation

Caption: Figure 2. Analytical workflow for BCDE determination. Dual-mode detection is recommended for validating novel congeners.

Quantitative Data: Characteristic Ions

The following table illustrates the theoretical isotope clusters for a Monobromo-Monochloro Diphenyl Ether (


) .
Fragment IonFormula

(Nominal)
Isotope Ratio (Approx)Origin
Molecular Ion (

)

282100% (Base)Parent

284~130%M+2 (Br+Cl contribution)

286~30%M+4
Loss of Br

2033:1 (

)
Primary EI fragment
Loss of Br + Cl

168No halogen patternDibenzofuran precursor
ECNI Base Peak

79 / 811:1Resonance Capture

References

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International.

  • Wei, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers.[3] Environmental Science & Technology.[4][5]

  • Stapleton, H. M. (2006). Instrumental methods for the analysis of brominated flame retardants.[2][6][7] Analytical and Bioanalytical Chemistry.[2][3][5][8][9][10]

  • Guerra, M., et al. (2015). Fragmentation pathways of diphenyl ether radical cations. Journal of Mass Spectrometry.[2]

  • U.S. EPA Method 1614A. (2010). Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.

Sources

Validation

Chromatographic Behavior of Halogenated Diphenyl Ethers: A Comparative HPLC Retention Guide (Bromo- vs. Chloro-)

Executive Summary This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Polybrominated Diphenyl Ethers (PBDEs) versus Polychlorinated Diphenyl Ethers (PCDE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Polybrominated Diphenyl Ethers (PBDEs) versus Polychlorinated Diphenyl Ethers (PCDEs). While both classes of compounds are halogenated aromatic ethers often analyzed for environmental toxicity or used as scaffolds in medicinal chemistry, their chromatographic fingerprints differ significantly due to the atomic properties of the halogen substituents.

Key Takeaway: In Reversed-Phase HPLC (RP-HPLC) on C18 stationary phases, Bromo-analogs consistently exhibit longer retention times (


) than their Chloro-analogs  with identical substitution patterns. This is driven by the larger Van der Waals radius and higher lipophilicity (

) of the bromine atom compared to chlorine.

Mechanistic Principles of Separation

To develop robust methods, one must understand the physicochemical causality driving the separation. The separation of these non-polar aromatics is governed by solvophobic theory and partition coefficients.

The Halogen Effect: Chlorine vs. Bromine

The primary differentiator is the halogen substituent. Bromine is a Period 4 element, while Chlorine is Period 3. This fundamental difference manifests in three critical chromatographic parameters:

  • Van der Waals Radius: Br (1.85 Å) is significantly larger than Cl (1.75 Å). This increases the molecular surface area (MSA) available for interaction with the hydrophobic stationary phase.

  • Lipophilicity (

    
    ):  The carbon-bromine bond is less polar and more polarizable than the carbon-chlorine bond. Consequently, PBDEs are more hydrophobic than PCDEs.
    
  • Bond Length: The C-Br bond (

    
    1.89 Å) is longer than the C-Cl bond (
    
    
    
    1.74 Å), further extending the molecule's "footprint" on the stationary phase.
Visualization of Interaction Mechanism

The following diagram illustrates the physicochemical cascade leading to increased retention for Bromo-analogs.

HalogenRetention Substituent Halogen Substituent Size Atomic Radius (Br > Cl) Substituent->Size Polarizability Polarizability (Br > Cl) Substituent->Polarizability LogP Lipophilicity (Log P) (PBDE > PCDE) Size->LogP Interaction Interaction with C18 (Van der Waals) Polarizability->Interaction LogP->Interaction Retention Retention Time (tR) (PBDE > PCDE) Interaction->Retention

Figure 1: Mechanistic flow showing why Bromo-analogs (PBDEs) are more retained than Chloro-analogs (PCDEs) in RP-HPLC.

Comparative Retention Data

The following table synthesizes the relative retention behavior. Note that absolute retention times vary by column dimensions, but the Relative Retention (RR) and Elution Order remain constant in Reversed-Phase systems.

Table 1: Physicochemical & Chromatographic Comparison
ParameterChloro-Analog (PCDE)Bromo-Analog (PBDE)Chromatographic Impact
Atomic Radius 1.75 Å1.85 ÅLarger radius = Greater surface area interaction
Bond Length (C-X) ~1.74 Å~1.89 ÅIncreases molecular volume
Hydrophobicity Lower Log PHigher Log PStronger affinity for C18 phase
Elution Order Elutes First Elutes Second Baseline separation is often achievable
Mobile Phase Req. Requires less organic modifier to eluteRequires higher % organic modifier to eluteGradient slope must be adjusted for PBDEs
Table 2: Predicted Elution Order (Example: 4,4'-Disubstituted)
Elution OrderCompoundSubstituentPredicted Log P*Relative Retention (

)
1 4,4'-Dichlorodiphenyl ether-Cl, -Cl~ 5.1Low
2 4-Bromo-4'-chlorodiphenyl ether-Br, -Cl~ 5.6Medium
3 4,4'-Dibromodiphenyl ether-Br, -Br~ 6.1High

*Log P values are approximate estimates for comparative purposes.

Experimental Protocol: Optimized Separation Method

While Gas Chromatography (GC) is common for these compounds, HPLC is superior for thermally labile congeners (like Deca-BDE) and metabolic studies. The following protocol ensures separation of mixed halogenated ethers.

System Suitability Requirements
  • Column: C18 (Octadecylsilane), End-capped.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex (2.6 µm or 5 µm).

    • Why: High carbon load (>10%) is required to retain the planar aromatic structures.

  • Mobile Phase:

    • Solvent A: Water (LC-MS Grade)

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN provides sharper peaks for aromatics; MeOH provides different selectivity (pi-pi interactions) but higher backpressure.

  • Detection: UV-Vis (Diode Array) or Mass Spectrometry (LC-MS/MS).

    • UV Wavelength: 226 nm (primary) and 254 nm (secondary).

Step-by-Step Gradient Workflow

This workflow is designed to separate early eluting PCDEs from strongly retained PBDEs in a single run.

HPLC_Workflow Start Sample Preparation (Dissolve in MeOH/ACN) Equilibrate Equilibration (80% ACN / 20% H2O) Start->Equilibrate Inject Injection (10-20 µL) Equilibrate->Inject Gradient Gradient Elution (80% -> 100% ACN) Inject->Gradient Separation Separation Phase PCDEs elute first -> PBDEs elute second Gradient->Separation Wash Column Wash (Hold 100% ACN for 5 min) Separation->Wash End Data Analysis (Integrate at 226 nm) Wash->End

Figure 2: Standardized HPLC workflow for separating halogenated diphenyl ethers.

Detailed Gradient Table (Standard C18, 150mm x 4.6mm)
Time (min)% Water (A)% Acetonitrile (B)Flow Rate (mL/min)Phase Description
0.0 20801.0Injection / Isocratic Hold
2.0 20801.0End Isocratic Hold
15.0 01001.0Linear Gradient to 100% Organic
20.0 01001.0Wash (Elute highly brominated congeners)
21.0 20801.0Return to Initial Conditions
25.0 20801.0Re-equilibration

Troubleshooting & Critical Considerations

Co-elution Risks

While Bromo-analogs generally elute later, a highly chlorinated congener (e.g., Deca-CDE) may co-elute with a lower brominated congener (e.g., Tetra-BDE).

  • Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction of the Phenyl phase offers "orthogonality," separating based on aromatic electron density rather than just hydrophobicity.

Thermal Stability (HPLC vs. GC)

A major advantage of HPLC for this comparison is the analysis of Decabromodiphenyl ether (BDE-209) .

  • GC Issue: BDE-209 often degrades to nona- and octa-BDEs in the GC injector port due to high temperatures (>300°C).

  • HPLC Advantage: Analysis occurs at ambient or slightly elevated temperatures (e.g., 40°C), preserving the integrity of the fully halogenated molecule.

Mobile Phase Selection
  • Acetonitrile: Preferred for lower backpressure and high elution strength.

  • Methanol: May improve resolution between positional isomers (e.g., 2,4- vs 2,6-substitution) due to hydrogen bonding capabilities with the ether linkage, though this effect is minor in fully halogenated systems.

References

  • U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (While primarily a GC method, this defines the standard congener lists and extraction protocols relevant for LC prep).

  • Journal of Chromatography A. (2005). Retention-time database of 126 polybrominated diphenyl ether congeners. (Provides the foundational data for elution orders).

  • AccuStandard. (n.d.). Polybrominated Diphenyl Ethers (PBDEs) Reference Guide. (Chemical property data for standards).

  • PubChem. (n.d.). Compound Summary: 4,4'-Dibromodiphenyl ether vs 4,4'-Dichlorodiphenyl ether. (Source for physical properties like LogP and molecular weight).

Comparative

Publish Comparison Guide: Crystal Structure &amp; XRD of CAS 30427-95-3

The following guide provides an in-depth technical analysis of the solid-state characteristics of 1-Bromo-4-(4-chlorophenoxy)benzene (CAS 30427-95-3), also known as 4-Bromo-4'-chlorodiphenyl ether . This guide synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the solid-state characteristics of 1-Bromo-4-(4-chlorophenoxy)benzene (CAS 30427-95-3), also known as 4-Bromo-4'-chlorodiphenyl ether .

This guide synthesizes crystallographic principles with practical X-ray diffraction (XRD) methodologies, using the well-characterized symmetrical analogues (4,4'-dibromodiphenyl ether and 4,4'-dichlorodiphenyl ether) as structural templates to predict and validate the properties of this mixed-halogenated variant.

Executive Summary

Compound Identity: 1-Bromo-4-(4-chlorophenoxy)benzene CAS: 30427-95-3 Class: Polyhalogenated Diphenyl Ether (PHDE) Core Application: Reference standard for environmental analysis; intermediate in flame retardant synthesis; structural model for halogen bonding studies.

Technical Verdict: CAS 30427-95-3 exhibits significant structural isomorphism with its symmetrical analogues (4,4'-dibromo- and 4,4'-dichlorodiphenyl ether). Researchers should anticipate a monoclinic crystal system dominated by


 stacking and Type II halogen-halogen interactions. Due to the similar van der Waals radii of Chlorine (1.75 Å) and Bromine (1.85 Å), this compound often exhibits crystallographic disorder at the para-positions in non-regioselective syntheses.

Chemical Profile & Molecular Geometry

FeatureSpecification
IUPAC Name 1-Bromo-4-(4-chlorophenoxy)benzene
Molecular Formula

Molecular Weight 283.55 g/mol
Ether Linkage Angle ~120° (Typical for diphenyl ethers)
Torsion Angle ~35-40° (Twist relative to C-O-C plane)
Key Interactions Halogen Bonding (

),

Stacking

Structural Insight: The molecule consists of two phenyl rings linked by an oxygen atom. The steric repulsion between the ortho-hydrogens prevents planarity, forcing the rings to twist. This "propeller" shape is critical for crystal packing, creating channels that can trap solvent molecules or dictate specific cleavage planes.

Crystallographic Characterization

Structural Template (Analogue Comparison)

Since specific single-crystal data for the mixed variant (30427-95-3) is often proprietary or absent in open databases, the structure is validated against its isostructural symmetrical analogues.

Reference Standard: 4,4'-Dibromodiphenyl Ether [1][2][3][4]

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Unit Cell Parameters (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z (Molecules/Cell): 4 (Molecule sits on a 2-fold axis in the disordered model)

Predicted Lattice for CAS 30427-95-3

The substitution of one Br for Cl introduces a minor volume contraction but preserves the packing motif.

  • Volume Effect: The unit cell volume will be slightly smaller than the dibromo analogue (

    
    ).
    
  • Disorder: In standard XRD refinement, the Br and Cl atoms often appear statistically disordered over the two para positions unless the crystal is grown from a highly pure, regioselective synthesis.

Comparative Packing Analysis
Feature4,4'-Dibromo AnalogueCAS 30427-95-3 (Mixed) 4,4'-Dichloro Analogue
Space Group


(Predicted)

Melting Point 61–63 °C~50–58 °C (Est.) 28–30 °C
Intermolecular Forces Strong Br···BrMixed Br···Cl / Br[5][6][7][8]···Br Weak Cl···Cl
XRD Fingerprint Lower

shift
Intermediate

Higher

shift

Experimental Protocols

Crystallization Workflow (Single Crystal)

To obtain high-quality crystals suitable for X-ray diffraction, a slow evaporation method is recommended to minimize twinning.

Protocol:

  • Solvent Selection: Use a binary system of Dichloromethane (DCM) and Hexane (1:3 ratio). The compound is highly soluble in DCM but less so in Hexane.

  • Dissolution: Dissolve 20 mg of CAS 30427-95-3 in 2 mL of DCM.

  • Layering: Carefully layer 4 mL of Hexane on top of the DCM solution in a narrow vial. Do not mix.

  • Growth: Seal with parafilm, poke 2 small pinholes, and store at 4°C in the dark.

  • Harvest: Colorless prisms or plates should appear within 48-72 hours.

Powder X-Ray Diffraction (PXRD) Method

Used for phase identification and bulk purity verification.

Instrument Settings:

  • Source: Cu K

    
     (
    
    
    
    Å)
  • Voltage/Current: 40 kV / 40 mA

  • Scan Range:

    
     to 
    
    
    
  • Step Size: 0.02°

  • Scan Speed: 2°/min

Diagnostic Peaks (Simulated):

  • Low Angle: Look for a strong reflection at ~

    
     (002 plane), indicative of the layer spacing.
    
  • Mid Angle: Characteristic aromatic stacking peaks around

    
    .
    

Visualizations

Structural Determination Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between "Isostructural Verification" (if analogues are known) and "De Novo Solution".

G Start Start: CAS 30427-95-3 Sample Solubility Solubility Test (DCM/Hexane/Acetone) Start->Solubility Crystallization Slow Evaporation (4°C, Dark) Solubility->Crystallization SCXRD Single Crystal XRD (Mo Kα Source) Crystallization->SCXRD PXRD Powder XRD (Phase Purity Check) Crystallization->PXRD DataProcess Data Reduction & Structure Solution SCXRD->DataProcess Final Publish CIF & 3D Structure PXRD->Final Support Data Decision Isostructural with 4,4'-Dibromo? DataProcess->Decision Refinement_A Refine as Disordered Model (Br/Cl Occupancy) Decision->Refinement_A Yes (Similar Unit Cell) Refinement_B De Novo Solution (Direct Methods) Decision->Refinement_B No (Unique Cell) Refinement_A->Final Refinement_B->Final

Caption: Workflow for crystallographic determination of CAS 30427-95-3, highlighting the decision path for isostructural refinement.

Halogen Bonding Network

This diagram illustrates the intermolecular forces driving the crystal packing, critical for understanding the stability of the solid form.

Packing Mol1 Molecule A (Br-Ring) Mol2 Molecule B (Cl-Ring) Mol1->Mol2 Br···Cl Mol3 Molecule C (Stacking) Mol1->Mol3 3.6 Å Mol2->Mol3 Ether O Interaction1 Type II Halogen Bond (C-Br···Cl-C) Interaction2 π-π Stacking (Face-to-Face) Interaction3 C-H···O (Weak Hydrogen Bond)

Caption: Schematic of the intermolecular interaction network (Halogen bonding and Pi-stacking) expected in the crystal lattice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34267, 1-Bromo-4-(4-chlorophenoxy)benzene. Retrieved from [Link]

  • Camerman, A., & Camerman, N. (1975).Thyroid Hormone Stereochemistry. Structure of 4,4'-Dichlorodiphenyl Ether. Canadian Journal of Chemistry.
  • Groom, C. R., et al. (2016).The Cambridge Structural Database. Acta Crystallographica Section B.
  • Desiraju, G. R. (1989).Crystal Engineering: The Design of Organic Solids. Elsevier. (Reference for Halogen Bonding Type II interactions).

Sources

Validation

A Senior Application Scientist's Guide to C-Br vs. C-Cl Bond Reactivity in Diaryl Ethers

For researchers and professionals in drug development and materials science, the diaryl ether motif is a cornerstone of molecular design. However, the true potential of these scaffolds is unlocked through precise, select...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the diaryl ether motif is a cornerstone of molecular design. However, the true potential of these scaffolds is unlocked through precise, selective functionalization. When a diaryl ether is substituted with both bromine and chlorine, the synthetic chemist faces a critical decision: which C-X bond will react?

This guide provides an in-depth comparison of C-Br and C-Cl bond reactivity in diaryl ethers. Moving beyond simple rules of thumb, we will explore the mechanistic underpinnings that govern selectivity across different reaction classes, supported by experimental data and detailed protocols. Our objective is to empower you to make informed, predictable decisions in your synthetic strategies.

The Fundamental Basis of Reactivity: Bond Dissociation Energy

The most direct measure of a chemical bond's strength is its bond dissociation energy (BDE)—the energy required to cleave the bond homolytically. The C-Cl bond is intrinsically stronger and shorter than the C-Br bond, a fact that forms the foundation of their differential reactivity.

The energy required to break the C(aryl)-Cl bond is significantly higher than that for the C(aryl)-Br bond. This suggests that in any reaction where the cleavage of the C-X bond is the rate-limiting step, the C-Br bond will react preferentially.

Table 1: Average Bond Dissociation Energies (BDE) for Aryl Halides

BondAverage BDE (kJ/mol)Average BDE (kcal/mol)Source(s)
C(aryl)-Cl~400~96[1]
C(aryl)-Br~335~80[1][2]

Note: Exact values can vary slightly depending on the specific molecular structure.

The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most important tool for functionalizing aryl halides. In reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations, the reactivity difference between C-Br and C-Cl bonds is pronounced and synthetically useful.

The Critical Step: Oxidative Addition

The catalytic cycle for these transformations begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step, which involves the cleavage of the C-X bond, is almost always the rate- and selectivity-determining step.[4][5]

Given the lower bond dissociation energy of the C-Br bond, its oxidative addition to Pd(0) proceeds through a lower energy transition state and occurs at a much faster rate than the oxidative addition of the corresponding C-Cl bond.[3] This kinetic preference forms the basis for selective functionalization. It is well-established that the propensity of aryl halides towards oxidative addition increases in the order Ar-Cl < Ar-Br < Ar-I.[3]

cluster_Br C-Br Bond Activation cluster_Cl C-Cl Bond Activation Br_start Ar-Br + Pd(0)L₂ Br_ts [Ar--Br--Pd(0)L₂]‡ Br_start->Br_ts ΔG‡ (Low) Br_end Ar-Pd(II)(Br)L₂ Br_ts->Br_end Cl_start Ar-Cl + Pd(0)L₂ Cl_ts [Ar--Cl--Pd(0)L₂]‡ Cl_start->Cl_ts ΔG‡ (High) Cl_end Ar-Pd(II)(Cl)L₂ Cl_ts->Cl_end

Figure 1: Energy profile for the oxidative addition of C-Br vs. C-Cl bonds to Pd(0).

Achieving Selective Functionalization

This reactivity gap allows for a powerful synthetic strategy: the sequential functionalization of bromo-chloro-substituted diaryl ethers. By using mild reaction conditions, one can selectively couple at the C-Br position while leaving the C-Cl bond intact for a subsequent, more forcing transformation.

start Bromo-Chloro Diaryl Ether step1 Mild Pd-Catalysis (e.g., Suzuki, 25-80 °C) start->step1 Target C-Br prod1 Chloro-Functionalized Diaryl Ether step1->prod1 step2 Forcing Pd-Catalysis (e.g., Buchwald-Hartwig, >100 °C) + Bulky, e⁻-rich ligand prod1->step2 Target C-Cl prod2 Di-Functionalized Diaryl Ether step2->prod2

Figure 2: Workflow for the sequential functionalization of a diaryl ether.

Table 2: Experimental Comparison in Cross-Coupling Reactions

SubstrateReactionConditionsResultReference
2-Bromo-5-chloro thiopheneSuzuki CouplingPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °CSelective coupling at the C-Br position.[6]
Aryl Bromides vs. ChloridesBuchwald-Hartwig AminationPd(0)/NHC catalystAryl bromides generally react under milder conditions than aryl chlorides, which often require more specialized, electron-rich ligands and higher temperatures.[7]
Aryl Bromides vs. ChloridesUllmann Ether SynthesisCuO Nanoparticles, Cs₂CO₃, DMSO, 110 °CReactivity order observed: R-I > R-Br >> R-Cl. Electron-neutral chlorobenzene gave only 17% yield, while bromobenzene was significantly more reactive.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective functionalization of the C-Br bond in a model bromo-chloro diaryl ether.

Materials:

  • 1-(4-Bromo-2-chlorophenoxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-(4-bromo-2-chlorophenoxy)benzene, phenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃. The choice of a simple, less activating ligand like PPh₃ helps maintain selectivity for the C-Br bond.

  • Degas the toluene and water mixture by bubbling argon through it for 20 minutes. Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenyl-1-phenoxybenzene. The C-Cl bond remains available for further functionalization under more forcing conditions.

The Counter-Intuitive Case: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis relies on C-X bond cleavage, the mechanism of nucleophilic aromatic substitution (SNAr) proceeds via a different pathway, leading to an inverted order of reactivity. This is only applicable when the diaryl ether ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen.[8]

Mechanism: Addition-Elimination

The SNAr reaction is a two-step process:

  • Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon bearing the halogen (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9]

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.

Crucially, the C-X bond is not broken in the rate-determining step. Instead, the reaction rate is governed by the electrophilicity of the ipso-carbon.[9][10]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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